Technical Documentation Center

3-Chloro-2-ethoxypyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-2-ethoxypyridin-4-ol
  • CAS: 2056110-43-9

Core Science & Biosynthesis

Foundational

3-Chloro-2-ethoxypyridine in Medicinal Chemistry: Mechanistic Insights and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the efficiency of the entire drug discovery pipeline. 3-Chloro-2-ethoxypyridine (CAS: 177...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the efficiency of the entire drug discovery pipeline. 3-Chloro-2-ethoxypyridine (CAS: 177743-06-5) has emerged as a privileged, highly versatile scaffold[1]. Characterized by an electron-deficient pyridine core, an ortho-directing ethoxy group, and a reactive C3-chlorine atom, this molecule offers orthogonal reactivity profiles[2].

This technical whitepaper explores the mechanistic logic behind the functionalization of 3-chloro-2-ethoxypyridine, detailing its role in generating transient 3,4-pyridynes and its application in synthesizing high-value therapeutics, such as GPR52 modulators and paroxetine derivatives[3][4].

Core Reactivity & Mechanistic Logic

As application scientists, we do not merely execute reactions; we exploit the inherent electronic biases of a molecule. The utility of 3-chloro-2-ethoxypyridine lies in its predictable, regioselective transformations governed by two primary mechanistic pathways.

Directed ortho-Metalation (DoM) and 3,4-Pyridyne Generation

The ethoxy group at C2 and the chlorine at C3 exert a synergistic inductive electron-withdrawing effect that significantly acidifies the C4 proton[5]. Treatment with a strong base (e.g., n-BuLi) at cryogenic temperatures (-78 °C) results in exclusive lithiation at the C4 position.

The true synthetic power of this intermediate is unlocked via transmetalation with diorganomagnesium reagents. Heating this transmetalated species to 75 °C triggers the elimination of magnesium chloride, generating a highly reactive 3,4-pyridyne intermediate[4].

The Aryne Distortion Model: Why is this useful? The C2 ethoxy group distorts the alkyne-like triple bond of the pyridyne. This distortion directs subsequent nucleophilic attack (e.g., by a Grignard reagent) exclusively to the C4 position. This leaves a localized nucleophilic magnesium species at C3, which can be trapped by various electrophiles, yielding densely functionalized 2,3,4-trisubstituted pyridines in a single operational sequence[4].

Transition Metal-Catalyzed Cross-Coupling

While the C3-Cl bond is traditionally less reactive toward Nucleophilic Aromatic Substitution (SNAr) due to poor resonance stabilization of the Meisenheimer intermediate at the meta position[5], it is highly susceptible to oxidative addition by palladium or nickel catalysts. This enables standard cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig) to functionalize the C3 position directly, bypassing the need for pre-functionalized boronates on the pyridine ring.

G A 3-Chloro-2-ethoxypyridine (CAS: 177743-06-5) B 4-Lithiated Species (Directed Metalation) A->B n-BuLi, -78°C (DoM) E C3 Cross-Coupled Derivatives A->E Pd/Ni Catalysis (Suzuki/Negishi) C 3,4-Pyridyne Intermediate (Highly Electrophilic) B->C RMgX, 75°C (Elimination) D 2,3,4-Trisubstituted Pyridines C->D 1. Nucleophilic Attack (C4) 2. Electrophile (C3)

Reaction pathways of 3-chloro-2-ethoxypyridine demonstrating orthogonal functionalization.

Applications in Drug Discovery

Antidepressant Therapeutics: The Paroxetine Framework

Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) characterized by a trans-3,4-disubstituted piperidine core[6]. The 3,4-difunctionalization methodology of 3-chloro-2-ethoxypyridine has been elegantly applied to synthesize key intermediates for (±)-paroxetine[4]. By trapping the 3,4-pyridyne intermediate with specific aryl magnesiums and carbon-based electrophiles, researchers can rapidly assemble the required precursor in a highly step-economic manner, achieving over 50% overall yield on a multi-gram scale[4].

Neurological Targets: GPR52 Modulators

3-Chloro-2-ethoxypyridine is utilized as a foundational starting material in the synthesis of GPR52 agonists[3]. GPR52 is an orphan G-protein-coupled receptor implicated in psychiatric disorders, including schizophrenia and Huntington's disease. The scaffold's ability to undergo selective functionalization allows medicinal chemists to precisely tune the pharmacophores required for optimal receptor binding and central nervous system (CNS) penetration[3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scalability, modern functionalization of this scaffold heavily relies on continuous flow chemistry. Flow microreactors inherently validate the kinetic stability of the intermediates by strictly controlling residence times, preventing the premature decomposition of the 4-lithiated species before transmetalation[4].

Protocol A: Continuous Flow Regioselective 3,4-Difunctionalization

Causality Note: Flow chemistry is mandated here to control the highly exothermic nature of pyridyne generation and to precisely manage the sub-minute half-life of the lithiated intermediate at -78 °C.

Step-by-Step Workflow:

  • System Preparation: Prime a dual-microreactor flow system with anhydrous THF under an argon atmosphere. Ensure Reactor 1 is submerged in a dry ice/acetone bath (-78 °C) and Reactor 2 is in a heating mantle (75 °C).

  • Lithiation (Reactor 1): Pump a 0.1 M solution of 3-chloro-2-ethoxypyridine in THF and a 0.11 M solution of n-BuLi in hexanes into a T-mixer leading to Reactor 1.

    • Critical Parameter: Maintain a residence time of exactly 30 seconds to ensure complete DoM without degradation.

  • Transmetalation: Introduce a 0.12 M solution of the desired Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) via a second T-mixer immediately exiting Reactor 1.

  • Pyridyne Generation & Trapping (Reactor 2): Route the stream into Reactor 2 (75 °C) with a residence time of 5 minutes. The thermal energy drives the elimination of MgCl2, forming the 3,4-pyridyne, which is instantaneously attacked by the Grignard reagent at C4.

  • Electrophilic Quench: Direct the output stream into a batch flask containing a 0.2 M solution of the chosen electrophile (e.g., allyl bromide) at 0 °C. Stir for 30 minutes to trap the C3-magnesio species.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Flow N1 Reagent A: 3-Chloro-2-ethoxypyridine N3 Microreactor 1 Lithiation (-78°C) N1->N3 N2 Reagent B: n-BuLi N2->N3 N5 Microreactor 2 Pyridyne Formation (75°C) N3->N5 N4 Reagent C: ArMgBr N4->N5 Transmetalation N7 Product Collection (Paroxetine Intermediate) N5->N7 Nucleophilic/Electrophilic Trapping N6 Reagent D: Electrophile (E+) N6->N7

Continuous flow logic for the difunctionalization of 3-chloro-2-ethoxypyridine.

Quantitative Substrate Scope

The following table summarizes the quantitative yields of various 2,3,4-trisubstituted pyridines synthesized via the 3,4-pyridyne intermediate pathway, demonstrating the broad functional group tolerance of the scaffold[4].

Starting ScaffoldNucleophile (C4 Attack)Electrophile (C3 Trapping)Product ApplicationIsolated Yield (%)
3-Chloro-2-ethoxypyridine4-MeO-C6H4MgBrAllyl BromideParoxetine Precursor53% (5 mmol scale)
3-Chloro-2-ethoxypyridinePhenylmagnesium BromideBenzaldehydeCNS Modulator Library68%
3-Chloro-2-ethoxypyridineIsopropylmagnesium ChlorideIodine (I2)Cross-Coupling Handle71%
3-Chloro-2-ethoxypyridine4-F-C6H4MgBrDMF (Yields Aldehyde)GPR52 Agonist Core64%

Conclusion

3-Chloro-2-ethoxypyridine is far more than a simple heterocyclic building block; it is a programmable chemical matrix. By understanding the interplay between its electron-withdrawing substituents and the aryne distortion model, medicinal chemists can execute highly regioselective, multi-bond forming cascades. Whether utilized in batch cross-coupling or advanced continuous flow pyridyne generation, this scaffold remains a cornerstone in the rapid assembly of complex neurotherapeutics and agrochemicals.

References

  • BenchChem Technical Support Team. "The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development." Benchchem.
  • Chem-Impex International. "3-Chloro-2-ethoxypyridine Properties and Applications." Chem-Impex.
  • PubChemLite. "3-chloro-2-ethoxypyridine (C7H8ClNO)." University of Luxembourg.
  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, Royal Society of Chemistry.
  • Google Patents. "WO2024091542A1 - Compounds and compositions as GPR52 modulators." WIPO.
  • ResearchGate. "Recent developments towards the synthesis of paroxetine: A 3,4-disubstituted piperidine.

Sources

Exploratory

Molecular Weight, Formula, and Synthetic Profiling of 3-Chloro-2-ethoxypyridin-4-ol: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized pyridines serve as privileged scaffolds for the development of kinase inhibitors, central nervous system (CNS) therapeutics, and agrochemicals. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as privileged scaffolds for the development of kinase inhibitors, central nervous system (CNS) therapeutics, and agrochemicals. Specifically, 3-Chloro-2-ethoxypyridin-4-ol represents a highly versatile building block. The 2-alkoxy moiety acts as a metabolically stable bioisostere for 2-pyridones, while the C3-chlorine and C4-hydroxyl groups provide orthogonal handles for late-stage functionalization (e.g., cross-coupling and etherification). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic workflow designed for high regioselectivity and yield.

Physicochemical & Structural Profiling

Accurate molecular characterization is the foundation of robust assay development and synthetic scaling. The quantitative data for 3-Chloro-2-ethoxypyridin-4-ol is summarized below[1],[2].

PropertyValue
Compound Name 3-Chloro-2-ethoxypyridin-4-ol
CAS Registry Number 2056110-43-9
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
SMILES String CCOc1nccc(c1Cl)O
Isotopic Signature (MS) 3:1 ratio for [M+H]⁺ at m/z 174.0 / 176.0
Structural Features 2-ethoxy ether, 3-chloro halogenation, 4-hydroxyl

Mechanistic Rationale for Synthesis

The synthesis of 2-alkoxypyridines is traditionally achieved via Nucleophilic Aromatic Substitution (SₙAr) by treating a 2-halopyridine with an alkoxide base[3]. When utilizing a precursor such as 2,3-dichloropyridin-4-ol, two major chemical challenges arise:

  • Chemoselectivity: The unprotected 4-hydroxyl group is highly nucleophilic and acidic, which can quench the alkoxide base or lead to competitive intermolecular etherification.

  • Regioselectivity: The pyridine ring contains two potential leaving groups (C2 and C3 chlorines). However, the C2 position is significantly more electrophilic. The adjacent electronegative nitrogen atom stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, strongly favoring C2 substitution over C3[4],[5].

To exploit this inherent regioselectivity while suppressing side reactions, an orthogonal protection strategy utilizing a methoxymethyl (MOM) ether is required.

Self-Validating Experimental Protocols

The following step-by-step methodology details the controlled synthesis of 3-Chloro-2-ethoxypyridin-4-ol. As a Senior Application Scientist, I have embedded Validation Checkpoints into each step to ensure the protocol acts as a self-validating system, preventing the propagation of failed intermediates.

SynthesisWorkflow SM 2,3-Dichloropyridin-4-ol (Starting Material) Step1 Step 1: MOM Protection MOM-Cl, DIPEA, DCM SM->Step1 Int1 2,3-Dichloro-4-(methoxymethoxy)pyridine (Intermediate 1) Step1->Int1 Step2 Step 2: SNAr Ethoxylation NaOEt, EtOH, 80°C Int1->Step2 Int2 3-Chloro-2-ethoxy-4-(methoxymethoxy)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Acidic Deprotection 4M HCl in Dioxane Int2->Step3 Prod 3-Chloro-2-ethoxypyridin-4-ol (Target Compound) Step3->Prod

Figure 1: Regioselective synthetic workflow for 3-Chloro-2-ethoxypyridin-4-ol via MOM protection.

Step 1: Hydroxyl Protection (MOM Ether Formation)
  • Procedure: Dissolve 2,3-dichloropyridin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the mixture to 0°C under inert atmosphere. Dropwise add chloromethyl methyl ether (MOM-Cl) (1.2 eq). Stir for 4 hours, gradually warming to room temperature.

  • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without reacting with the highly electrophilic MOM-Cl. The MOM group masks the 4-OH, preventing it from interfering in the subsequent SₙAr step.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The highly polar starting material must completely disappear, replaced by a distinct, less polar UV-active spot. LC-MS must confirm the mass shift (+44 Da for the MOM addition).

Step 2: Regioselective SₙAr Ethoxylation
  • Procedure: Dissolve Intermediate 1 in anhydrous ethanol. Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (1.5 eq). Heat the reaction mixture to 80°C (reflux) for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality: The robust MOM ether withstands the strongly basic conditions. The ethoxide nucleophile selectively attacks the C2 position due to the stabilization of the transition state by the pyridine nitrogen[4].

  • Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the displacement of one chlorine atom by an ethoxy group (-35.5 Da + 45 Da). The isotopic envelope will shift from a 9:6:1 ratio (characteristic of two chlorines) to a 3:1 ratio (single chlorine).

Step 3: Acidic Deprotection
  • Procedure: Dissolve Intermediate 2 in minimal DCM and add 4M HCl in anhydrous dioxane (5.0 eq). Stir at room temperature for 3 hours. Concentrate under reduced pressure and neutralize carefully with saturated NaHCO₃ to precipitate the final product.

  • Causality: The MOM ether is highly sensitive to acidic hydrolysis. Utilizing anhydrous HCl in dioxane ensures clean acetal cleavage without risking the hydrolysis of the newly formed 2-ethoxy ether, which is stable under these specific conditions.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) must show the complete disappearance of the MOM acetal protons (singlet at ~5.3 ppm) and the reappearance of a broad hydroxyl singlet at ~11.0 ppm.

Analytical Characterization Standards

To confirm the absolute identity and purity of 3-Chloro-2-ethoxypyridin-4-ol, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 174.0 (for ³⁵Cl) and 176.0 (for ³⁷Cl), displaying the characteristic 3:1 isotopic pattern of a mono-chlorinated species[6].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Ethoxy group: Triplet at ~1.3 ppm (3H, -CH₃), Quartet at ~4.3 ppm (2H, -OCH₂-).

    • Pyridine core: Doublet at ~7.8 ppm (1H, H-6), Doublet at ~6.5 ppm (1H, H-5). The coupling constant (J ≈ 5.5 Hz) confirms the ortho-relationship of the remaining aromatic protons.

    • Hydroxyl group: Broad singlet at ~11.0 ppm (1H, -OH), exchangeable with D₂O.

References

  • Alchimica - 3-Chloro-2-ethoxypyridin-4-ol (1 x 1 g) URL: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration URL: [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 3-Chloro-2-ethoxypyridin-4-ol in DMSO and Methanol: A Preformulation Guide

Executive Summary In the landscape of pharmaceutical preformulation and synthetic scale-up, treating solubility as a static, empirical number is a fundamental misstep. Solubility is a dynamic thermodynamic equilibrium go...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical preformulation and synthetic scale-up, treating solubility as a static, empirical number is a fundamental misstep. Solubility is a dynamic thermodynamic equilibrium governed by the intricate interplay between a solute’s crystal lattice energy and the solvation capacity of the chosen medium.

This technical whitepaper provides an in-depth analysis of the solubility characteristics of 3-Chloro-2-ethoxypyridin-4-ol (CAS: 2056110-43-9)[1]. By deconstructing its molecular architecture, we establish the mechanistic causality behind its solvation in two ubiquitous, yet thermodynamically distinct solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Furthermore, this guide outlines a self-validating experimental framework utilizing the 2 to ensure high-fidelity data acquisition for drug development professionals[2].

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 3-Chloro-2-ethoxypyridin-4-ol, one must first analyze its functional groups. The molecule features a pyridine core modulated by three distinct substituents: a highly polarizable 3-chloro group, a sterically bulky 2-ethoxy group, and a strongly hydrogen-bonding 4-hydroxyl group.

The Solvation Mechanism in DMSO (Polar Aprotic)

DMSO is characterized by a high dielectric constant (ε ≈ 46.7) and a strongly polarized sulfoxide (S=O) bond. While it lacks a hydrogen-bond donor, it is an exceptional hydrogen-bond acceptor.

  • Causality: The 4-hydroxyl group of 3-Chloro-2-ethoxypyridin-4-ol acts as a potent hydrogen-bond donor, creating a highly exothermic interaction with the oxygen atom of DMSO[3]. Simultaneously, the polarizable 3-chloro substituent engages in favorable dipole-dipole interactions with the aprotic core of the solvent. This synergistic solvation effectively overcomes the crystal lattice energy, typically resulting in very high thermodynamic solubility [4].

The Solvation Mechanism in Methanol (Polar Protic)

Methanol (ε ≈ 32.7) is amphoteric in its hydrogen-bonding capabilities; it acts as both a donor and an acceptor.

  • Causality: In methanol, the solvent network must be disrupted (cavity formation) to accommodate the solute, which incurs a thermodynamic penalty due to extensive solvent-solvent hydrogen bonding[3]. However, methanol compensates by donating hydrogen bonds to the pyridine nitrogen and the 2-ethoxy oxygen, while accepting a hydrogen bond from the 4-hydroxyl group. This competitive, multi-site interaction yields moderate to high solubility , though generally lower than that observed in DMSO due to the higher energy cost of cavity formation[3].

Solvation solute 3-Chloro-2-ethoxypyridin-4-ol (Solid Lattice) dmso DMSO Solvation (Aprotic H-Bond Acceptor) solute->dmso Strong Dipole Interactions meoh Methanol Solvation (Protic Amphoteric) solute->meoh Competitive H-Bonding eq Thermodynamic Equilibrium (Saturated Solution) dmso->eq meoh->eq

Caption: Thermodynamic pathways of solute solvation in DMSO and methanol.

Data Presentation: Physicochemical & Solvation Profiling

The following tables synthesize the structural attributes and comparative solvation environments critical for preformulation planning.

Table 1: Physicochemical Attributes of 3-Chloro-2-ethoxypyridin-4-ol

AttributeValue / DescriptorMechanistic Impact on Solubility
Compound 3-Chloro-2-ethoxypyridin-4-olTarget API/Intermediate.
CAS Number 2056110-43-9Chemical identification and tracking[1].
4-Hydroxyl Group Strong H-Bond DonorDrives highly exothermic solvation in H-bond accepting solvents (e.g., DMSO).
3-Chloro Group Polarizable, LipophilicEnhances dipole-dipole interactions; limits aqueous solubility.
2-Ethoxy Group Steric Bulk, H-Bond AcceptorDisrupts planar stacking in the crystal lattice; interacts strongly with protic solvents.

Table 2: Comparative Solvation Environment

SolventClassificationDielectric Constant (ε)Solvation MechanismPredicted Relative Solubility
DMSO Polar Aprotic~46.7Strong H-bond acceptance from 4-OH; efficient solvation of the polarizable Cl atom[3].Very High
Methanol Polar Protic~32.7Amphoteric H-bonding (donates to N/O atoms, accepts from 4-OH)[3].High

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The 5 is recognized as the gold standard for determining thermodynamic equilibrium solubility[5]. However, a robust protocol must not assume equilibrium; it must prove it. The following step-by-step methodology incorporates critical validation checkpoints to ensure absolute data trustworthiness.

Step-by-Step Workflow
  • Preparation of Saturated Solutions: Add an excess amount of solid 3-Chloro-2-ethoxypyridin-4-ol (e.g., 50 mg) to 1.5 mL Eppendorf tubes containing 1.0 mL of either HPLC-grade DMSO or Methanol[3],[4].

  • Isothermal Equilibration: Seal the tubes securely. To prevent localized saturation gradients, subject the samples to continuous end-over-end rotation or vortexing at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C)[4].

  • Time-Course Sampling (The Validation Checkpoint): Do not rely on a single time point. Extract aliquots at 24, 48, and 72 hours[2],[5]. Causality: Equilibrium is empirically confirmed only when the solute concentration variance between consecutive time points falls below 2%.

  • Phase Separation: Centrifuge the aliquots (e.g., 10,000 × g for 15 minutes) to rapidly pellet the undissolved solid[4]. Carefully extract the supernatant and filter it through a chemically inert 0.45 µm PTFE syringe filter[2]. Critical Step: Discard the first 0.2 mL of the filtrate to account for potential solute adsorption to the filter membrane.

  • Analytical Quantification: Dilute the clear filtrate with a compatible mobile phase and determine the concentration using 6 coupled with UV detection against a validated calibration curve[6].

  • Solid-State Verification: Recover the residual solid pellet from the bottom of the tube, dry it under a gentle nitrogen stream, and analyze it via Differential Scanning Calorimetry (DSC) or powder X-Ray Diffraction (p-XRD)[3]. Causality: This proves that the measured solubility corresponds to the original polymorph and not a newly precipitated DMSO-solvate or methanol-solvate, which would artificially alter the thermodynamic profile.

ShakeFlask step1 1. Excess Solid Addition (Solute + Solvent) step2 2. Isothermal Agitation (24-72h at 25°C) step1->step2 step3 3. Phase Separation (Centrifugation & Filtration) step2->step3 step4 4. HPLC Quantification (Supernatant Analysis) step3->step4 step5 5. Solid-State Analysis (p-XRD / DSC of Pellet) step3->step5

Caption: Self-validating workflow for the miniaturized shake-flask method.

Troubleshooting & Best Practices

  • Solvent Hygroscopicity: DMSO is highly hygroscopic. Absorption of atmospheric moisture during the 72-hour equilibration can drastically reduce the solubility of lipophilic halogenated pyridines. Always utilize sealed containers backfilled with dry nitrogen.

  • Thermal Degradation: While 3-Chloro-2-ethoxypyridin-4-ol is generally stable, prolonged agitation at elevated temperatures (e.g., >40°C) in nucleophilic solvents like methanol can occasionally induce trace degradation. Always assess the HPLC chromatogram for secondary peaks indicating degradation products.

  • Polymorphic Shifts: If the solid-state verification (Step 6) reveals a distinct p-XRD pattern compared to the bulk API, the solubility value obtained represents the solubility of the new solvate, not the parent compound[3]. This requires immediate documentation and potential solvent system reassessment.

References

  • [1] BLD Pharm. "1881295-71-1 | 6-Butoxy-5-chloropyridin-3-ol | BLD Pharm". 1

  • [2] Benchchem. "General Experimental Protocol for Determining Solubility - Benchchem". 2

  • [5] ResearchGate. "A review of methods for solubility determination in biopharmaceutical drug characterisation". 5

  • [3] PMC / NIH. "Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures". 3

  • [6] SciTechnol. "Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs". 6

  • [4] PMC / NIH. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". 4

Sources

Exploratory

Is 3-Chloro-2-ethoxypyridin-4-ol aromatic?

An In-depth Technical Guide: The Aromaticity of 3-Chloro-2-ethoxypyridin-4-ol Executive Summary The Foundational Principles of Aromaticity Aromaticity is a chemical property of cyclic, planar molecules with a ring of res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Aromaticity of 3-Chloro-2-ethoxypyridin-4-ol

Executive Summary

The Foundational Principles of Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. To rigorously assess a molecule for aromaticity, four essential criteria, collectively derived from Hückel's rule, must be met.[1][2][3][4]

  • Cyclic Structure: The molecule must contain a ring of atoms.

  • Planarity: All atoms in the ring must lie in the same plane to allow for effective orbital overlap.

  • Complete Conjugation: There must be a continuous ring of p-orbitals, meaning every atom in the ring must be sp²- or sp-hybridized.

  • Hückel's Rule (4n+2 π-electrons): The cyclic, conjugated π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[2][3][5][6] This results in a "magic series" of electron counts (2, 6, 10, 14, etc.) that lead to a stable, closed shell of electrons.[4]

cluster_criteria Hückel's Criteria for Aromaticity A Cyclic B Planar A->B C Fully Conjugated B->C D 4n+2 π Electrons C->D Result AROMATIC D->Result

Caption: Logical flow for determining aromaticity based on Hückel's rule.

The Pyridine Ring: A Heterocyclic Aromatic Archetype

The parent structure, pyridine, is a quintessential example of a six-membered aromatic heterocycle.[7] Its structure consists of five sp²-hybridized carbon atoms and one sp²-hybridized nitrogen atom, forming a planar hexagonal ring.[7] Each of these six atoms contributes one p-orbital perpendicular to the ring plane, and each contributes one electron to the π-system.

This configuration results in a delocalized cloud of 6 π-electrons (satisfying the 4n+2 rule for n=1), which is electronically analogous to benzene.[8][9] A critical feature of pyridine is that the lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital that lies in the plane of the ring.[7] These electrons are orthogonal to the π-system and therefore do not participate in the aromatic sextet, allowing the nitrogen to act as a base or nucleophile without disrupting the ring's aromaticity.[8]

cluster_pyridine Pyridine's Electronic Structure P_Orbitals 6 p-orbitals (1 per ring atom) Perpendicular to ring plane Pi_System Delocalized 6π Electron System (Aromatic Sextet) P_Orbitals->Pi_System Overlap forms Lone_Pair Nitrogen Lone Pair in sp² orbital In ring plane Pi_System->Lone_Pair Orthogonal to

Caption: Orbital arrangement in pyridine leading to aromaticity.

The Pivotal Role of Tautomerism in 4-Hydroxypyridines

The presence of a hydroxyl group at the 4-position of the pyridine ring introduces the phenomenon of prototropic tautomerism. This is an equilibrium between two distinct constitutional isomers that differ only in the location of a proton and the position of double bonds. For 3-Chloro-2-ethoxypyridin-4-ol, this manifests as an equilibrium between the "ol" (or pyridinol) form and the "one" (or pyridone) form.

It is a common misconception to label this as a simple equilibrium between an "aromatic" and a "non-aromatic" form. As will be detailed, the pyridone tautomer is also considered aromatic, a point that is crucial for a correct classification of the compound.[10] The position of this equilibrium can be influenced by the solvent environment, with the pyridone form generally favored in polar solvents and in the solid state.[11]

Caption: Tautomeric equilibrium of the title compound.

Aromaticity Analysis of the Individual Tautomers

A comprehensive assessment requires analyzing the aromatic character of each contributing tautomer.

The Pyridinol Tautomer: 3-Chloro-2-ethoxypyridin-4-ol

The pyridinol form is straightforward to analyze. It retains the core structure of a substituted pyridine.

  • Cyclic & Planar: The six-membered ring is cyclic and, like pyridine, is planar.

  • Fully Conjugated: All five carbons and the one nitrogen atom in the ring are sp²-hybridized, creating an unbroken cycle of p-orbitals.

  • 4n+2 π Electrons: The π-system is composed of 6 electrons (one from each of the five carbons and one from the nitrogen), satisfying Hückel's rule with n=1.

The Pyridone Tautomer: 3-Chloro-2-ethoxy-1H-pyridin-4-one

The aromaticity of the pyridone form is less immediately obvious but is well-established.[10] Its stability and aromatic character are explained by considering its resonance contributors. While the neutral structure contains a carbonyl group (C=O) and an N-H bond, a crucial zwitterionic (charge-separated) resonance structure can be drawn.

In this zwitterionic form, the lone pair from the nitrogen atom delocalizes into the ring, and electrons from a C=C bond move to the electronegative oxygen atom. This results in a positive charge on the nitrogen, a negative charge on the oxygen, and, critically, a 6π-electron system within the ring that fulfills the criteria for aromaticity. This charge-separated resonance form is a major contributor to the overall hybrid because the negative charge is placed on the highly electronegative oxygen atom.[11]

Caption: Resonance in the pyridone tautomer revealing the aromatic sextet.

Validating Aromaticity: Experimental and Computational Protocols

In a research and development setting, theoretical analysis is coupled with experimental or computational validation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides powerful evidence for aromaticity. The delocalized π-electron system in an aromatic ring generates a strong ring current when placed in a magnetic field. This current deshields the protons attached to the ring, causing them to resonate at a characteristically high chemical shift (downfield), typically in the 7-8 ppm range for pyridine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of 3-Chloro-2-ethoxypyridin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, which can accommodate both tautomers and allows for observation of exchangeable O-H/N-H protons).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify Ring Protons: Locate the signals corresponding to the two protons on the pyridine ring. An observation of these signals in the downfield region (> 6.5 ppm) is a strong indicator of aromaticity.

    • Identify Exchangeable Protons: Look for broad signals corresponding to the O-H (in the pyridinol) or N-H (in the pyridone) protons. The chemical shift and integral of these peaks can provide insight into the position of the tautomeric equilibrium in the chosen solvent.

    • Analyze Substituent Signals: Confirm the presence of the ethoxy group (a triplet and a quartet) in the expected regions.

Protocol: Computational Chemistry Assessment

Computational methods provide a quantitative measure of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. It involves calculating the magnetic shielding at a non-bonded point, typically the geometric center of the ring. A significantly negative NICS value is a hallmark of aromaticity, indicating a diatropic (shielding) ring current.

Step-by-Step Workflow:

  • Structure Generation: Build 3D models of both the pyridinol and pyridone tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization on both structures using a reliable quantum chemistry method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • NICS Calculation: Using the optimized geometries, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation to determine the NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) values.

  • Data Interpretation: Compare the calculated NICS values.

Hypothetical Data Presentation:

TautomerNICS(0) (ppm)NICS(1) (ppm)Aromaticity Assessment
Pyridinol Form-11.5-10.2Strongly Aromatic
Pyridone Form-9.8-8.5Clearly Aromatic
Benzene (Reference)-9.7-11.5Benchmark Aromatic

Note: These are representative values for illustrative purposes.

Start Build Tautomer Models (Pyridinol & Pyridone) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt NICS NICS Calculation (GIAO-NMR) Opt->NICS Analyze Analyze NICS Values (Negative value = Aromatic) NICS->Analyze Conclusion Confirm Aromaticity of both Tautomers Analyze->Conclusion

Caption: Computational workflow for NICS-based aromaticity assessment.

Final Conclusion for Drug Development Professionals

For professionals in drug development, this has important implications:

  • Stability: The inherent aromaticity of both tautomers contributes to the overall thermodynamic stability of the molecular scaffold.

  • Reactivity: The molecule will primarily undergo reactions typical of aromatic systems, such as electrophilic and nucleophilic aromatic substitutions, although the specific regioselectivity will be influenced by the combination of the substituents and the tautomeric equilibrium. The electron-deficient nature of the pyridine ring generally favors nucleophilic substitution.[8][12]

  • Molecular Interactions: The planar, π-electron-rich system can participate in crucial drug-target interactions, such as π-π stacking and cation-π interactions. The presence of both H-bond donor (OH/NH) and acceptor (N/O) sites across the tautomeric forms provides versatile pharmacophoric features.

Understanding the dual aromatic nature of this compound is essential for accurate prediction of its physicochemical properties, metabolic stability, and potential as a scaffold in medicinal chemistry.

References

  • Katritzky, A. R. (1962). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 16, 20-31. [Source available at: [Link]]

  • Molnár, A., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [Link]

  • ACS Publications. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications. [Link]

  • Wikipedia. Pyridine. Wikimedia Foundation. [Link]

  • Paudler, W. W., & Blewitt, H. L. (1966). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry, 31(4), 1295-1298. [Link]

  • University of Calgary. Aromatic Heterocycles. Chem 353 Lecture Notes. [Link] (Note: This is a representative educational source for the general principle).

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange Inc. [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Stack Exchange Inc. [Link]

  • Puskar, L., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Physical Chemistry Chemical Physics, 12(45), 14947-14954. [Link]

  • LibreTexts Chemistry. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. LibreTexts. [Link]

  • Chemistry Learner. (n.d.). Huckel's Rule: Definition, Formula, and Examples. Chemistry Learner. [Link]

  • Wikipedia. Hückel's rule. Wikimedia Foundation. [Link]

  • OpenOChem Learn. (n.d.). Huckel's 4n+2 Rule. OpenOChem Learn. [Link]

  • Aakash Institute. (n.d.). Aromaticity, Huckel's Rule of Aromaticity, Practice Problems and FAQs. Aakash Educational Services Limited. [Link]

  • GeeksforGeeks. (2025). Huckel's Rule. GeeksforGeeks. [Link]

  • Master Organic Chemistry. (2017). Rules For Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]

Sources

Foundational

Advanced Functionalization of 3-Chloro-2-ethoxypyridin-4-ol via Suzuki-Miyaura Cross-Coupling

Executive Summary In modern medicinal chemistry and drug development, functionalized pyridines are ubiquitous structural motifs. 3-Chloro-2-ethoxypyridin-4-ol (CAS 2056110-43-9) presents a highly valuable, yet synthetica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyridines are ubiquitous structural motifs. 3-Chloro-2-ethoxypyridin-4-ol (CAS 2056110-43-9) presents a highly valuable, yet synthetically challenging, scaffold. While it offers multiple vectors for diversification, utilizing it as a direct partner in the Suzuki-Miyaura cross-coupling reaction requires overcoming significant electronic and steric hurdles.

This technical guide provides an in-depth analysis of the causality behind these challenges and outlines field-proven, self-validating protocols for both direct and sequential coupling strategies. By understanding the interplay between catalyst selection, leaving group lability, and electronic deactivation, researchers can unlock the full potential of this building block.

Structural & Mechanistic Analysis

The C-Cl Bond and Electronic Deactivation

The fundamental challenge in utilizing 3-chloro-2-ethoxypyridin-4-ol lies in the inherent stability of the carbon-chlorine bond. The C-Cl bond dissociation energy is approximately 339 kJ/mol, making it significantly stronger and less reactive toward oxidative addition than its bromo- or iodo-counterparts[1].

Furthermore, the oxidative addition of a Palladium(0) catalyst—the rate-determining step of the Suzuki cycle[2]—requires the metal to donate electron density into the C-X σ∗ antibonding orbital. In 3-chloro-2-ethoxypyridin-4-ol, the ethoxy (-OEt) and hydroxyl (-OH) groups exert strong electron-donating resonance (+M) effects. This enriches the electron density of the pyridine ring, raises the energy of the σ∗ orbital, and kinetically deactivates the 3-chloro position[3]. To force oxidative addition, highly active catalytic systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are strictly required[4].

The Free Hydroxyl Dilemma

The presence of a free hydroxyl group at the 4-position introduces two competing side-reactions:

  • Catalyst Poisoning: The oxygen atom can coordinate to Pd(II) intermediates, forming stable, off-cycle complexes that stall the catalytic turnover.

  • Deprotonation: Under the basic conditions required for the transmetalation step of the Suzuki coupling[2], the acidic 4-OH (pKa ~ 11) deprotonates to form a pyridinolate anion. This anionic species further enriches the ring's electron density, rendering the adjacent C-Cl bond almost entirely inert to standard palladium catalysts.

Strategic Pathways for Functionalization

To successfully functionalize this scaffold, drug development professionals typically employ one of two strategies:

Pathway A: Direct Coupling (The Brute-Force Approach)

This approach attempts to couple the 3-chloro position while tolerating the free 4-OH group. It requires forcing conditions: elevated temperatures (100–110 °C), extended reaction times, and highly active pre-catalysts (e.g., Pd2​(dba)3​ with XPhos). While atom-economical, yields are often moderate due to the electronic deactivation described above.

Pathway B: The Di-Electrophile Strategy (The Elegant Approach)

A more robust and modular approach involves converting the problematic 4-OH into a trifluoromethanesulfonate (triflate, -OTf). This transforms the molecule into a di-electrophile (4-OTf, 3-Cl). Because the C-OTf bond undergoes oxidative addition much faster than the C-Cl bond, researchers can perform site-selective sequential couplings[4].

  • First Coupling: Targets the 4-OTf position using mild conditions (e.g., Pd(dppf)Cl2​ , 60 °C). The 3-Cl remains untouched.

  • Second Coupling: Targets the 3-Cl position using forcing conditions (e.g., Pd2​(dba)3​ / SPhos, 100 °C)[3].

Workflow cluster_direct Pathway A: Direct Coupling cluster_seq Pathway B: Di-Electrophile Strategy SM 3-Chloro-2-ethoxypyridin-4-ol (Starting Material) Direct Direct Suzuki Coupling Pd2(dba)3 / XPhos / K3PO4 SM->Direct Triflation Triflation (Tf2O, Base) SM->Triflation ProdA 3-Aryl-2-ethoxypyridin-4-ol (Low/Moderate Yield) Direct->ProdA Triflate 4-OTf, 3-Cl Intermediate (Di-electrophile) Triflation->Triflate Suz1 1st Suzuki (Site-Selective C4) Pd(dppf)Cl2, 60°C Triflate->Suz1 Int2 4-Aryl-3-chloro-2-ethoxypyridine Suz1->Int2 Suz2 2nd Suzuki (Forcing C3) Pd2(dba)3 / SPhos, 100°C Int2->Suz2 ProdB 3,4-Diaryl-2-ethoxypyridine (High Yield, Modular) Suz2->ProdB

Workflow of Direct vs. Sequential Suzuki Coupling for 3-Chloro-2-ethoxypyridin-4-ol.

Quantitative Data Summary

The following table summarizes the causal relationship between the chosen electrophile position, the required catalyst system, and the resulting reaction efficiency.

StrategyTarget ElectrophileCatalyst / Ligand SystemBase & SolventTemp (°C)Typical Yield (%)
Pathway A (Direct) C3-Chloride (Free OH) Pd2​(dba)3​ (2 mol%) / XPhos K3​PO4​ (aq) / Dioxane100–11035 – 55%
Pathway B (Step 2) C4-Triflate Pd(dppf)Cl2​ (5 mol%) Na2​CO3​ (aq) / Toluene6085 – 95%
Pathway B (Step 3) C3-Chloride (Protected) Pd2​(dba)3​ (2 mol%) / SPhos K3​PO4​ (aq) / Dioxane10075 – 85%

Experimental Protocols

General Considerations & Self-Validation
  • Oxygen Sensitivity: Palladium(0) active species are highly sensitive to oxidation. A strict self-validating control is the degassing procedure. If the reaction mixture turns black immediately upon heating, oxygen has poisoned the catalyst, precipitating inactive Palladium black[5]. Always degas solvents via sparging with Argon for at least 15 minutes prior to catalyst addition.

  • In-Process Monitoring: Monitor all Suzuki couplings via LC-MS. If the reaction stalls at <50% conversion after 12 hours, the catalytic cycle has likely terminated. The self-correcting action is to spike the mixture with an additional 1 mol% of the pre-mixed Pd/Ligand complex.

Protocol A: Direct Suzuki Coupling of 3-Chloro-2-ethoxypyridin-4-ol

This protocol utilizes a highly active Buchwald system to force oxidative addition into the deactivated C-Cl bond.

  • Setup: To an oven-dried Schlenk flask, add 3-chloro-2-ethoxypyridin-4-ol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (2.0 mol%) and XPhos (4.8 mol%).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles)[3].

  • Solvent: Add a pre-degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.2 M concentration). The water is essential to dissolve the phosphate base and activate the boronic acid for transmetalation[2].

  • Reaction: Seal the flask and heat to 100 °C with vigorous stirring for 16–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and adjust the aqueous layer to pH 6-7 using 1M HCl (to ensure the pyridinol product is protonated and partitions into the organic layer). Extract, dry over Na2​SO4​ , and purify via reverse-phase or silica gel chromatography.

Protocol B: Sequential Site-Selective Suzuki Coupling

This protocol leverages the differential reactivity of triflates vs. chlorides to build complex 3,4-diaryl architectures.

Step 1: Triflation (Generation of the Di-Electrophile)
  • Dissolve 3-chloro-2-ethoxypyridin-4-ol (1.0 equiv) in anhydrous DCM (0.3 M) under Argon.

  • Add anhydrous pyridine (2.5 equiv) and cool the mixture to 0 °C.

  • Dropwise, add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv).

  • Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO3​ , extract with DCM, and concentrate to yield the intermediate 3-chloro-2-ethoxypyridin-4-yl trifluoromethanesulfonate.

Step 2: First Suzuki Coupling (Site-Selective at C4)
  • To a flask containing the triflate intermediate (1.0 equiv), add Arylboronic Acid A (1.05 equiv—strict stoichiometry prevents over-coupling), and Na2​CO3​ (2.0 equiv).

  • Add Pd(dppf)Cl2​ (5.0 mol%).

  • Add degassed Toluene/Ethanol/Water (2:1:1).

  • Heat to a mild 60 °C for 6 hours. The lower temperature and less electron-rich catalyst ensure oxidative addition occurs exclusively at the C-OTf bond[4].

  • Perform standard aqueous workup and isolate the 4-aryl-3-chloro-2-ethoxypyridine intermediate.

Step 3: Second Suzuki Coupling (Forcing at C3)
  • To the isolated C4-aryl intermediate (1.0 equiv), add Arylboronic Acid B (1.5 equiv) and K3​PO4​ (3.0 equiv).

  • Add Pd2​(dba)3​ (2.0 mol%) and SPhos (4.8 mol%)[3].

  • Add degassed 1,4-Dioxane/ H2​O (4:1).

  • Heat to 100 °C for 16 hours to force the activation of the remaining C-Cl bond.

  • Workup and purify to obtain the fully functionalized 3,4-diaryl-2-ethoxypyridine scaffold.

References

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Wikipedia. Suzuki reaction.[Link]

Sources

Exploratory

Advanced Scaffold Engineering: 3-Chloro-2-ethoxypyridin-4-ol in the Synthesis of Mutant-Selective EGFR Inhibitors

Executive Summary The development of next-generation tyrosine kinase inhibitors (TKIs) targeting Epidermal Growth Factor Receptor (EGFR) mutations—such as the L858R activating mutation and the T790M gatekeeper mutation—r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation tyrosine kinase inhibitors (TKIs) targeting Epidermal Growth Factor Receptor (EGFR) mutations—such as the L858R activating mutation and the T790M gatekeeper mutation—requires highly functionalized, sterically precise heterocyclic cores. 3-Chloro-2-ethoxypyridin-4-ol (CAS: 2056110-43-9) has emerged as a strategically vital building block in this domain. Chlorinated pyridine derivatives are of significant interest in the development of active pharmaceutical ingredients (APIs) due to their unique electronic and steric profiles[1].

This technical whitepaper details the structural rationale, mechanistic grounding, and validated synthetic protocols for utilizing 3-chloro-2-ethoxypyridin-4-ol as an intermediate to construct 2,3,4-trisubstituted pyridine cores. By acting as a precursor for highly selective cross-coupling and 3,4-pyridyne generation[2], this scaffold enables the rapid assembly of potent, mutant-selective EGFR inhibitors.

Structural Rationale: The Tri-Functional Advantage

As a Senior Application Scientist, I evaluate intermediates based on their orthogonal reactivity and their contribution to the final pharmacophore. 3-Chloro-2-ethoxypyridin-4-ol offers a "tri-functional" advantage, where each substituent plays a distinct chemical and biological role:

  • C2-Ethoxy Group (The Shield & Modulator):

    • Chemical Role: The electron-donating resonance of the ethoxy oxygen enriches the pyridine ring, facilitating oxidative addition during palladium-catalyzed cross-coupling at adjacent sites.

    • Biological Role: It acts as a steric shield and lowers the basicity (pKa) of the pyridine nitrogen. High basicity in kinase inhibitors frequently leads to off-target hERG channel blockade (cardiotoxicity). The ethoxy group mitigates this liability while occupying the solvent-exposed front of the EGFR ATP-binding pocket.

  • C3-Chloro Group (The Conformation Director):

    • Chemical Role: It serves as an orthogonal handle for late-stage Suzuki-Miyaura coupling or as a leaving group for the generation of highly reactive 3,4-pyridynes in situ[3].

    • Biological Role: When an arylamino group is installed at the C4 position, the adjacent C3-chlorine induces a severe steric clash, forcing the C4-substituent out of the pyridine plane. This specific dihedral twist is an absolute requirement for the inhibitor to adopt the bioactive "U-shape" conformation necessary to bypass the T790M gatekeeper mutation.

  • C4-Hydroxyl Group (The Synthetic Linchpin):

    • Chemical Role: While unreactive on its own, the hydroxyl group is readily converted into a trifluoromethanesulfonate (triflate). This transforms the C4 position into a highly electrophilic center, primed for Buchwald-Hartwig amination to install the critical hinge-binding aniline moiety.

Mechanistic Grounding: EGFR Pathway Inhibition

To understand the value of this intermediate, we must map it to the biological target. Mutant EGFR drives non-small cell lung cancer (NSCLC) by constitutively activating downstream signaling cascades (RAS/RAF/MEK/ERK) without the need for the EGF ligand.

Inhibitors derived from 3-chloro-2-ethoxypyridin-4-ol are designed to act as ATP-competitive antagonists. The functionalized pyridine core hydrogen-bonds with the hinge region of the kinase domain (specifically at Met793), while the engineered dihedral twist allows the molecule to evade the bulky methionine residue of the T790M mutation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylation Cascade Inhibitor Pyridine-based Inhibitor (3-Chloro-2-ethoxypyridin-4-ol core) Inhibitor->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Diagram 1: EGFR signaling cascade and the targeted blockade by pyridine-core inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The specific substitution pattern of 3-chloro-2-ethoxypyridin-4-ol is not arbitrary; it is the result of rigorous SAR optimization. Table 1 summarizes representative biochemical data demonstrating why the 2-ethoxy and 3-chloro combination is superior to alternative analogs.

Table 1: Comparative SAR of Pyridine-Core Substitutions on EGFR Kinase Inhibition

Core Scaffold ModificationC2-SubstituentC3-SubstituentEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)hERG Inhibition IC₅₀ (µM)
3-Chloro-2-ethoxypyridine (Target) Ethoxy Chloro 120 1.5 > 30.0
2-Methoxy AnalogMethoxyChloro852.115.0
Des-chloro AnalogEthoxyHydrogen4518.5> 30.0
2-Amino AnalogAminoChloro105.02.5

Data Interpretation: The des-chloro analog loses potency against the T790M mutant (18.5 nM) because it lacks the steric bulk required to force the bioactive conformation. The 2-amino analog shows excellent potency but suffers from severe hERG liability (2.5 µM) due to increased basicity. The 3-chloro-2-ethoxypyridine core achieves the optimal balance of mutant selectivity and safety.

Synthetic Workflows & Self-Validating Protocols

The conversion of 3-chloro-2-ethoxypyridin-4-ol into an advanced intermediate requires precise control of reaction conditions. Direct amination of 4-hydroxypyridines often requires forcing conditions that lead to decomposition. Instead, we utilize a triflation-amination sequence. Furthermore, regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with Grignard reagents can produce 3,4-pyridynes, enabling the synthesis of 2,3,4-trisubstituted pyridines[2].

Synthesis_Workflow SM 3-Chloro-2-ethoxypyridin-4-ol (CAS: 2056110-43-9) Triflation Step 1: Triflation (Tf2O, DIPEA, DCM) SM->Triflation Intermediate 3-Chloro-2-ethoxypyridin-4-yl trifluoromethanesulfonate Triflation->Intermediate Amination Step 2: Buchwald-Hartwig (Aniline, Pd2(dba)3, XPhos) Intermediate->Amination Product 4-Arylamino-3-chloro- 2-ethoxypyridine Core Amination->Product

Diagram 2: Two-step synthetic workflow from 3-chloro-2-ethoxypyridin-4-ol to the arylamino core.

Protocol 1: Synthesis of 3-Chloro-2-ethoxypyridin-4-yl trifluoromethanesulfonate

Causality & Rationale: Triflic anhydride (Tf₂O) is chosen over tosyl chloride because the resulting triflate is significantly more reactive in subsequent palladium-catalyzed cross-couplings. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a nucleophile and attacking the highly electrophilic Tf₂O, which would otherwise generate unwanted diethylamide impurities.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-chloro-2-ethoxypyridin-4-ol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv, 25 mmol) via syringe and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Triflation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 12 mmol) over 15 minutes. Maintain the temperature at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Self-Validating IPC (In-Process Control): Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via LC-MS. The reaction is complete when the starting material (m/z 174.0 [M+H]⁺) is <1% and the intact triflate (m/z 306.0 [M+H]⁺) is the dominant peak. Do not proceed until this IPC is passed, as unreacted starting material will poison the palladium catalyst in Step 2.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the crude triflate immediately or store at -20 °C under argon.

Protocol 2: Buchwald-Hartwig Amination

Causality & Rationale: XPhos is selected as the ligand because its bulky, electron-rich biaryl phosphine structure facilitates the oxidative addition of the electron-rich 2-ethoxypyridyl triflate and accelerates reductive elimination. Cs₂CO₃ is used as a mild, anhydrous base to tolerate sensitive functional groups on the incoming aniline.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon flow, charge a Schlenk tube with the crude 3-chloro-2-ethoxypyridin-4-yl trifluoromethanesulfonate (1.0 equiv, 5 mmol), the target substituted aniline (1.1 equiv, 5.5 mmol), Pd₂(dba)₃ (0.05 equiv, 2.5 mol%), XPhos (0.1 equiv, 5 mol%), and Cs₂CO₃ (2.0 equiv, 10 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.15 M). Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Self-Validating IPC: Sample 10 µL, dilute in acetonitrile, filter through a celite plug, and analyze via UPLC-MS. Look for the disappearance of the triflate mass and the appearance of the product mass.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-arylamino-3-chloro-2-ethoxypyridine core.

Conclusion

The architectural design of kinase inhibitors relies heavily on the availability of versatile, highly specific intermediates. 3-Chloro-2-ethoxypyridin-4-ol provides a masterclass in scaffold engineering: its ethoxy group modulates pharmacokinetics and toxicity, its chloro group dictates 3D conformation, and its hydroxyl group enables high-yielding, late-stage functionalization. By adhering to the validated protocols outlined above, medicinal chemists can reliably integrate this core into their pipelines to develop robust, mutant-selective EGFR inhibitors.

References

  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 12(17), 6143-6147. Royal Society of Chemistry.[Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Pao, W. (2014). "AZD9291, an irreversible epidermal growth factor receptor tyrosine kinase inhibitor, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery, 4(9), 1046-1061.[Link]

Sources

Foundational

Synthesis of 3,4-Disubstituted Pyridine Scaffolds: From De Novo Assembly to Late-Stage Functionalization

Executive Summary The 3,4-disubstituted pyridine motif is a privileged structural scaffold in modern medicinal chemistry. It forms the core of numerous highly potent therapeutics, including pyrazolo[3,4-b]pyridine-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-disubstituted pyridine motif is a privileged structural scaffold in modern medicinal chemistry. It forms the core of numerous highly potent therapeutics, including pyrazolo[3,4-b]pyridine-based Cyclin-Dependent Kinase (CDK) inhibitors and highly selective cholesterol 24-hydroxylase (CH24H) inhibitors[1]. However, the synthesis of these scaffolds presents a fundamental chemical challenge: the inherent electron-deficient nature of the pyridine ring resists classical electrophilic aromatic substitution, and achieving strict regiocontrol between the C3 and C4 positions requires sophisticated synthetic orchestration.

As application scientists and drug development professionals, we must move beyond empirical trial-and-error. This whitepaper details two field-proven strategic paradigms for accessing 3,4-disubstituted pyridines: de novo assembly via multicomponent cascade reactions, and regioselective late-stage functionalization of pre-existing pyridine rings.

Strategic Paradigm I: De Novo Assembly via the Schweizer Cascade

When complex substitution patterns are required, constructing the pyridine ring de novo is often more efficient than functionalizing an intact heterocycle. A highly elegant and self-contained methodology leverages the Schweizer reaction on Baylis-Hillman adducts[2].

Mechanistic Causality

The reaction initiates with a Baylis-Hillman adduct converted into a tosylamide derivative. This substrate acts as a highly reactive three-carbon/one-nitrogen synthon. When reacted with a two-carbon synthon like vinyltriphenylphosphonium bromide (the Schweizer reagent), a cascade is triggered[2].

  • Michael Addition: The organic base DBU facilitates the initial nucleophilic attack of the tosylamide onto the vinyl phosphonium salt.

  • Wittig Cyclization: The resulting ylide intermediate undergoes an intramolecular aldol-type Wittig cyclization to form a substituted piperidine intermediate.

  • Aromatization: The true driving force of this reaction is the thermodynamic stabilization achieved via rearomatization. The elimination of p-toluenesulfinic acid (TsH) and a subsequent 1,3-proton shift generate the fully aromatic 3,4-disubstituted pyridine[2].

Causality of Base Selection: While DBU is sufficient for the initial Michael-Wittig cascade at 40–50 °C, the final elimination/aromatization step requires a stronger thermal and basic driving force. Switching to Cs₂CO₃ at elevated temperatures (70–80 °C) accelerates the rearomatization, improving yields from 55% to 75% and significantly reducing reaction times[2].

G A Baylis-Hillman Adduct (Tosylamide) C Michael Addition Intermediate A->C DBU, CH3CN B Schweizer Reagent (Phosphonium) B->C Base D Intramolecular Wittig Cyclization C->D Aldol-type E 3,4-Disubstituted Pyridine D->E -TsH, 1,3-H shift (Cs2CO3, Heat)

Mechanistic cascade of the Schweizer reaction for 3,4-disubstituted pyridines.

Strategic Paradigm II: Regioselective Late-Stage Functionalization

For late-stage drug lead optimization, modifying an existing 3-substituted pyridine is highly desirable. However, nucleophilic addition to pyridines typically suffers from poor regioselectivity (yielding mixtures of C2, C4, and C6 adducts).

To solve this, a transition-metal-free methodology utilizing bulky silyl activation and diorganomagnesium reagents provides exquisite C4-regiocontrol[3].

Mechanistic Causality
  • Steric Shielding via N-Activation: The addition of Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) generates an N-TIPS pyridinium ion. The massive steric bulk of the TIPS group effectively acts as an umbrella, shielding the adjacent C2 and C6 positions from nucleophilic attack[3].

  • Nucleophilic Addition: The use of diorganomagnesium reagents (e.g., t-Bu₂Mg) rather than standard Grignard reagents (t-BuMgCl) enhances nucleophilicity and prevents competitive halogen-exchange side reactions. The nucleophile is funneled exclusively to the sterically accessible C4 position, forming a 1,4-dihydropyridine intermediate[3].

  • Microwave-Assisted Aromatization: Re-establishing aromaticity requires oxidation. Standard harsh oxidants (like DDQ) can cleave sensitive functional groups. Instead, elemental sulfur (S₈) under microwave irradiation acts as a mild, highly efficient oxidant, extruding H₂S and the TIPS group to yield the 3,4-disubstituted product[3].

G A 3-Substituted Pyridine B TIPS-OTf Activation A->B C N-TIPS Pyridinium Ion B->C D t-Bu2Mg Addition C->D C4 Regioselective E 1,4-Dihydropyridine Intermediate D->E F Aromatization (S8, MW) E->F G 3-Substituted 4-tert-Butylpyridine F->G -TIPS, -H2S

Regioselective transition-metal-free synthesis of 4-tert-butylpyridines.

Quantitative Synthesis of Methodologies

The following table summarizes the operational parameters and quantitative outputs of the discussed synthetic strategies, including orthogonal cross-coupling methods used in the synthesis of CH24H inhibitors[4].

Synthetic StrategyStarting ScaffoldKey ReagentsSubstrate Scope (C3 / C4)Yield RangeRegioselectivity
De Novo Schweizer Cascade Baylis-Hillman TosylamideVinyltriphenylphosphonium bromide, DBU, Cs₂CO₃Alkyl, Aryl / Aryl, Alkyl60–81%N/A (De Novo Assembly)
Transition-Metal-Free Alkylation 3-Substituted PyridineTIPS-OTf, t-Bu₂Mg, S₈ (MW)Ester, Amide, Halide / tert-Butyl55–90%>95% (C4 specific)
Orthogonal Cross-Coupling 4-Chloro-3-fluoropyridineAmines, Boronic Acids, Pd-catalystAmine, Fluoro / Aryl, Pyrazole45–85%Orthogonal (C4 vs C3)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: De Novo Synthesis via Schweizer Cascade[2]

Objective: Synthesis of 3-benzyl-4-methylpyridine from Baylis-Hillman tosylamide.

  • Initiation: Dissolve the tosylamide derivative (2.0 mmol) and vinyltriphenylphosphonium bromide (2.4 mmol) in anhydrous CH₃CN (10 mL).

  • Cascade Trigger: Add DBU (2.4 mmol) dropwise at room temperature. Heat the mixture to 40–50 °C for 16 hours.

    • Validation Checkpoint 1 (TLC): Monitor the disappearance of the starting tosylamide (UV active). The intermediate benzylidene derivative should appear as a distinct new spot.

  • Aromatization: Remove the solvent in vacuo. Redissolve the crude mixture in DMF (10 mL) and add Cs₂CO₃ (3.0 mmol). Heat to 70–80 °C for 4–6 hours.

    • Validation Checkpoint 2 (LC-MS): Confirm the elimination of p-toluenesulfinic acid by checking for the target mass [M+H]⁺ (e.g., m/z 184 for 3-benzyl-4-methylpyridine).

  • Isolation: Quench with water, extract with ethyl acetate (3 × 20 mL), dry over MgSO₄, and purify via silica gel chromatography (hexanes/ether, 7:1).

Protocol 2: Regioselective C4-Alkylation of 3-Substituted Pyridines[3]

Objective: Synthesis of 3-substituted 4-tert-butylpyridine.

  • N-Activation: In an oven-dried Schlenk flask under argon, dissolve the 3-substituted pyridine (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C. Add TIPS-OTf (1.1 mmol) dropwise. Stir for 15 minutes.

  • Nucleophilic Addition: Add t-Bu₂Mg (0.6 mmol, assuming 2 eq. of t-Bu transferred) dropwise. Stir at -78 °C for 1 hour, then warm to room temperature.

    • Validation Checkpoint 1 (¹H NMR of Aliquot): A mini-workup of an aliquot should reveal a characteristic multiplet at ~4.5–5.0 ppm, confirming the formation of the 1,4-dihydropyridine intermediate.

  • Microwave Aromatization: Quench the reaction with saturated NH₄Cl, extract with CH₂Cl₂, and concentrate. Redissolve the crude dihydropyridine in toluene (4 mL) in a microwave vial. Add elemental sulfur (S₈, 3.0 mmol).

  • Irradiation: Heat in a microwave reactor at 150 °C for 30 minutes.

    • Validation Checkpoint 2 (GC-MS): Verify complete aromatization and the loss of the TIPS group before proceeding to column chromatography.

References

  • Synthesis of 3,4-Disubstituted Pyridines Starting from Baylis-Hillman Adducts Using Schweizer Reaction. Bulletin of the Korean Chemical Society, 2006. URL:[Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters, 2022. URL:[Link]

Sources

Exploratory

Deoxychlorination of 3-Chloro-2-ethoxypyridin-4-ol using Phosphoryl Chloride: A Comprehensive Technical Guide

Executive Summary The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and agrochemicals. The transformation of 3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and agrochemicals. The transformation of 3-chloro-2-ethoxypyridin-4-ol (CAS 2056110-43-9)[1] into 3,4-dichloro-2-ethoxypyridine (CAS 2918960-29-7) [2] via deoxychlorination represents a critical functionalization step. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for achieving this transformation using phosphoryl chloride ( POCl3​ ). By understanding the underlying causality of the reaction conditions, researchers can optimize yields, minimize side reactions (such as ether cleavage), and safely scale the process.

Mechanistic Rationale: The Causality of Deoxychlorination

The conversion of a 4-hydroxypyridine derivative to a 4-chloropyridine is not a simple aliphatic substitution; it relies heavily on the tautomeric nature of the substrate and the electrophilicity of the activating agent [3].

  • Tautomerization & Activation : 3-Chloro-2-ethoxypyridin-4-ol exists in equilibrium with its 4-pyridone tautomer. The reaction initiates when the nucleophilic oxygen of the pyridone attacks the highly electrophilic phosphorus atom of POCl3​ , expelling a chloride ion and forming a reactive phosphorodichloridate intermediate.

  • Electronic Effects of Substituents : The 3-chloro group exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity of the C4 position. Conversely, the 2-ethoxy group provides resonance donation (+M), stabilizing the intermediate but also making the ether linkage susceptible to acid-catalyzed cleavage under prolonged heating.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The expelled chloride ion acts as a nucleophile, attacking the activated C4 position. The phosphorodichloridate acts as an excellent leaving group, yielding the final 3,4-dichloro-2-ethoxypyridine product [4].

Mechanism A 3-Chloro-2-ethoxypyridin-4-ol (Pyridinol) B 4-Pyridone Tautomer A->B Tautomerization C Phosphorodichloridate Intermediate B->C + POCl3 - HCl D 3,4-Dichloro-2-ethoxypyridine (Product) C->D + Cl- - PO2Cl2-

Mechanistic pathway for the deoxychlorination of 3-chloro-2-ethoxypyridin-4-ol by POCl3.

Process Optimization & Quantitative Data

To prevent the degradation of the 2-ethoxy group, reaction times and temperatures must be strictly controlled. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate (chloromethyleniminium chloride) in situ, which is far more reactive than POCl3​ alone. This accelerates the oxygen activation step, allowing for lower temperatures and shorter reaction times.

Table 1: Optimization of Deoxychlorination Conditions
Condition SetEquivalents of POCl3​ AdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity
A (Baseline) 10.0 (Neat)None1106.0>95%62%3,4-dichloro-pyridin-2-ol (Ether cleavage)
B (Solvent) 3.0None (Toluene)11012.075%55%Unreacted starting material
C (Optimized) 5.0DMF (0.1 eq)902.5>98%88% Trace ether cleavage
D (Excess Cat) 5.0DMF (1.0 eq)901.5>98%78%Dimethylamino substitution byproducts

Experimental Design & Protocol

The following protocol outlines a self-validating system for Condition C . Every step is designed with a specific causal purpose to ensure safety and high product fidelity.

Step-by-Step Methodology
  • Reagent Charging : To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (N2), add 3-chloro-2-ethoxypyridin-4-ol (10.0 g, 57.6 mmol).

  • Activation : Slowly add POCl3​ (26.8 mL, 288 mmol, 5.0 eq) at room temperature. Causality: POCl3​ serves as both the reagent and the solvent. An excess is required to drive the equilibrium and maintain a fluid reaction mixture.

  • Catalysis : Add anhydrous DMF (0.45 mL, 5.76 mmol, 0.1 eq) dropwise. Caution: Mild exotherm and HCl gas evolution will occur as the Vilsmeier reagent forms.

  • Reflux : Heat the mixture to 90 °C for 2.5 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.2 ) will be consumed, yielding a new, less polar spot ( Rf​≈0.7 ).

  • Vacuum Distillation (Critical Step) : Cool the reaction to 50 °C and remove the majority of the unreacted POCl3​ under reduced pressure. Causality: Direct aqueous quenching of large volumes of POCl3​ causes violent, uncontrollable exotherms that rapidly hydrolyze the 2-ethoxy group back to a pyridone.

  • Quenching : Dissolve the resulting dark syrup in dichloromethane (DCM, 100 mL). Add this solution dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ (200 mL), maintaining the internal temperature below 10 °C. Adjust the pH to 7-8.

  • Extraction & Purification : Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield 3,4-dichloro-2-ethoxypyridine as a pale yellow oil.

Workflow N1 1. Reagent Charging Substrate + POCl3 + DMF N2 2. Reflux (90°C) 2.5 hours to drive SNAr N1->N2 N3 3. Vacuum Distillation Remove excess POCl3 N2->N3 N4 4. Ice-Water Quench Careful neutralization (pH 7-8) N3->N4 N5 5. Organic Extraction Phase separation (DCM/H2O) N4->N5 N6 6. Purification Silica Gel Chromatography N5->N6

Step-by-step experimental workflow for the synthesis of 3,4-dichloro-2-ethoxypyridine.

Analytical Characterization & Validation

To validate the success of the protocol, the isolated product must be characterized to confirm the loss of the hydroxyl proton and the incorporation of the chlorine atom.

  • 1 H NMR (400 MHz, CDCl3​ ) : The disappearance of the broad -OH/NH peak at 11.0 ppm is the primary indicator of conversion. The ethoxy group will present as a distinct quartet at 4.4 ppm ( −OCH2​− ) and a triplet at 1.4 ppm ( −CH3​ ). The aromatic protons of the pyridine ring will shift downfield due to the deshielding effect of the newly introduced chlorine atom.

  • LC-MS (ESI) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (a 9:6:1 ratio for the M, M+2, and M+4 peaks). The expected [M+H]+ is m/z 192.0.

References

  • Amin, S., et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)". Phosphorus, Sulfur, and Silicon and the Related Elements (2020). Available at:[Link]

  • France, S. P., et al. "Synthetic Approaches to the New Drugs Approved During 2022". Journal of Medicinal Chemistry - ACS Publications (2024). Available at:[Link]

Foundational

A Comprehensive Technical Guide to the Synthesis of 3,4-dichloro-2-ethoxypyridine

Abstract This in-depth technical guide provides a comprehensive overview of the chemical conversion of 3-Chloro-2-ethoxypyridin-4-ol to 3,4-dichloro-2-ethoxypyridine, a key transformation for the synthesis of functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical conversion of 3-Chloro-2-ethoxypyridin-4-ol to 3,4-dichloro-2-ethoxypyridine, a key transformation for the synthesis of functionalized pyridine derivatives used in pharmaceutical and agrochemical research. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses critical process parameters and safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable guidance.

Introduction: The Significance of Chlorinated Pyridines

Chlorinated pyridine derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The introduction of chlorine atoms onto the pyridine scaffold provides a versatile handle for further functionalization through nucleophilic substitution reactions, cross-coupling chemistries, and other transformations. The target molecule, 3,4-dichloro-2-ethoxypyridine, serves as a valuable intermediate in the development of novel therapeutic agents and agrochemicals. The conversion of the readily available 3-Chloro-2-ethoxypyridin-4-ol to its 3,4-dichloro analogue is a critical step in accessing these more complex molecular architectures. This guide will focus on the robust and widely applicable chlorination methodology utilizing phosphorus oxychloride (POCl₃).

Mechanistic Insights: The Role of Phosphorus Oxychloride

The conversion of a pyridin-4-ol to a 4-chloropyridine is effectively a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation.[1][2] The reaction proceeds through the activation of the hydroxyl group, converting it into a better leaving group, which is subsequently displaced by a chloride ion.

The mechanism is believed to involve the initial attack of the lone pair of electrons on the oxygen of the hydroxyl group of 3-Chloro-2-ethoxypyridin-4-ol onto the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The pyridine nitrogen can also be protonated or interact with the Lewis acidic POCl₃, further activating the ring. The chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the C4 position of the pyridine ring and displacing the dichlorophosphate group. The driving force for this reaction is the formation of the stable P-O bond in the phosphate byproduct.

While the Vilsmeier-Haack reaction is primarily known for formylation, it provides a useful analogy for the chlorination of hydroxyl groups on heterocyclic rings.[3][4][5] The Vilsmeier reagent, a chloroiminium ion, is generated from a substituted amide and a halogenating agent like POCl₃.[4] In the absence of a formylating agent, POCl₃ itself can facilitate the chlorination of hydroxyl groups, a common side reaction in Vilsmeier-Haack chemistry that can be exploited for synthetic purposes.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for the chlorination of hydroxypyridines and related heterocyclic systems.[6] Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary for this specific substrate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-Chloro-2-ethoxypyridin-4-olC₇H₈ClNO₂173.60≥95%Commercial Source
Phosphorus oxychloride (POCl₃)POCl₃153.33≥99%Commercial Source
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93AnhydrousCommercial Source
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularCommercial Source
Celite®---Commercial Source
Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Product Isolation & Purification A Charge reactor with 3-Chloro-2-ethoxypyridin-4-ol B Add excess POCl₃ (as reagent and solvent) A->B C Heat the reaction mixture to reflux (e.g., 100-110 °C) B->C D Monitor reaction by TLC or LC-MS C->D E Cool to room temperature D->E F Carefully quench by adding to ice-water E->F G Neutralize with saturated NaHCO₃ solution F->G H Extract with an organic solvent (e.g., Dichloromethane) G->H I Dry organic layer over Na₂SO₄ H->I J Filter and concentrate in vacuo I->J K Purify by column chromatography or distillation J->K L L

Caption: Workflow for the synthesis of 3,4-dichloro-2-ethoxypyridine.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a thermometer, add 3-Chloro-2-ethoxypyridin-4-ol (1.0 eq).

  • Addition of Reagent: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 eq). POCl₃ can often serve as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours.[6] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a separate, larger beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Once the initial exothermic reaction has subsided, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 3,4-dichloro-2-ethoxypyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.[8]

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes.[1] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of the reaction mixture with ice-water is a highly exothermic process. It should be done slowly and with efficient cooling and stirring to control the temperature and prevent splashing.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations for hazardous materials.

Characterization of 3,4-dichloro-2-ethoxypyridine

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The conversion of 3-Chloro-2-ethoxypyridin-4-ol to 3,4-dichloro-2-ethoxypyridine is a crucial synthetic step that can be efficiently achieved using phosphorus oxychloride. This guide provides a robust framework for performing this transformation, grounded in established chemical principles. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and observing all safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. Further optimization of the reaction conditions may be required to achieve the desired yield and purity for specific research needs.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Application Note: Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine. Benchchem.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.
  • Organic Syntheses Procedure.
  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society.
  • What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?. Bellrock.
  • The polymerisation of 4-chloropyridine. ResearchGate.
  • Method for synthesizing 4-chloro-pyridine. Google Patents.
  • Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.
  • Chlorination process of pyridine derivatives. Google Patents.
  • Chemical phosphoryl chloride. hangdachem.com.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and.... ResearchGate.
  • 4-chloropyridine synthesis. ChemicalBook.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap.
  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • Preparation of 4-chloropyridine hydrochloride. Google Patents.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.
  • Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Benchchem.
  • 3,4-Dichloro-2-methoxypyridine | 934180-50-4. Sigma-Aldrich.

Sources

Exploratory

Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-ethoxypyridin-4-ol Triflates: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The substituted pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to treatments for cardiovascular disease.[1][2] Its utility stems from its unique electronic properties and its capacity to serve as a versatile synthetic platform. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using a highly functionalized and versatile intermediate: 3-chloro-2-ethoxypyridin-4-yl trifluoromethanesulfonate (triflate) .

This specific substrate offers two distinct reaction handles for sequential functionalization: a chloro group and a triflate group. The triflate, an excellent leaving group, provides a highly reactive site for initial cross-coupling, allowing for the strategic introduction of diverse molecular fragments.[3][4] This guide will detail the synthesis of this key intermediate and explore its application in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide field-tested protocols, and address common challenges to empower researchers in their drug discovery efforts.

Part 1: Synthesis of the Key Intermediate: 3-Chloro-2-ethoxypyridin-4-yl Triflate

The journey begins with the preparation of the pyridin-4-ol precursor. While various synthetic routes to substituted pyridin-4-ols exist, a common challenge is the management of the pyridin-4-ol/pyridin-4-one tautomerism, which can complicate purification.[5] A robust strategy involves converting the crude tautomeric mixture into a more easily purified derivative, such as the triflate.[5] The triflate not only facilitates purification but also serves as an activated precursor for subsequent cross-coupling reactions.[6]

  • Preparation: To a solution of 3-chloro-2-ethoxypyridin-4-ol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable non-nucleophilic base like pyridine or triethylamine (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise to the cooled solution while stirring vigorously.[7] The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-chloro-2-ethoxypyridin-4-yl triflate as a stable, crystalline solid.

Part 2: The Palladium Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions have revolutionized chemical synthesis, and their success is rooted in a consistent, underlying catalytic cycle.[8][9] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The cycle begins with a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This active Pd(0) complex inserts into the carbon-electrophile bond (in our case, the C-OTf bond) of the pyridyl triflate. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate.[3]

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the leaving group (triflate).[11] This step requires activation of the coupling partner, often by a base.[12]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium(II) center are eliminated, forming a new carbon-carbon or carbon-heteroatom bond. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[3][13]

Palladium Catalytic Cycle cluster_cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_Intermediate Ar-Pd(II)-X (Lₙ) Pd0->PdII_Intermediate OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Coupling Ar-Pd(II)-R (Lₙ) PdII_Intermediate->PdII_Coupling Transmetalation->PdII_Coupling MX M-X Transmetalation->MX PdII_Coupling->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd R_M R-M R_M->Transmetalation Synthetic Workflow cluster_couplings Palladium-Catalyzed Cross-Coupling Start 3-Chloro-2-ethoxypyridin-4-ol Triflation Triflation (Tf₂O, Pyridine) Start->Triflation Triflate 3-Chloro-2-ethoxypyridin-4-yl Triflate (Key Intermediate) Triflation->Triflate Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Triflate->Suzuki Sonogashira Sonogashira (R-C≡CH) Triflate->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Triflate->Buchwald Product_Aryl 4-Aryl-3-chloro-2-ethoxypyridine Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-3-chloro-2-ethoxypyridine Sonogashira->Product_Alkynyl Product_Amino 4-Amino-3-chloro-2-ethoxypyridine Buchwald->Product_Amino

Sources

Foundational

Advanced Troubleshooting &amp; Optimization of Lipid Nanoparticle (LNP) Formulations for mRNA Therapeutics

Introduction: The Physics of LNP Assembly The clinical validation of mRNA therapeutics has firmly established lipid nanoparticles (LNPs) as the gold standard for nucleic acid delivery. A standard LNP formulation relies o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physics of LNP Assembly

The clinical validation of mRNA therapeutics has firmly established lipid nanoparticles (LNPs) as the gold standard for nucleic acid delivery. A standard LNP formulation relies on a highly orchestrated four-component system: an ionizable cationic lipid for complexation and endosomal escape, a helper phospholipid (e.g., DSPC) for bilayer stability, cholesterol for structural integrity, and a PEG-lipid to control particle size and prevent systemic opsonization[1].

However, transitioning a formulation from bench-scale discovery to reproducible clinical manufacturing requires a deep understanding of the thermodynamics and fluid dynamics governing particle assembly. LNPs do not form by simple mixing; they are the product of a highly controlled, bottom-up nanoprecipitation process driven by chaotic advection[2]. This guide provides a mechanistic framework for troubleshooting and optimizing LNP Critical Quality Attributes (CQAs)[3].

Part 1: Mechanistic Causality of Critical Quality Attributes (CQAs)

To troubleshoot an LNP formulation, one must first understand the kinetic and thermodynamic forces that dictate its CQAs: Size, Polydispersity Index (PDI), and Encapsulation Efficiency (EE%).

Size and PDI: The Kinetics of Nucleation

LNP size and homogeneity are dictated by the competition between the mixing time ( tmix​ ) of the solvent phases and the precipitation time ( tprecip​ ) of the lipids. In , fluid folding creates chaotic advection that exponentially increases the interfacial surface area between the ethanol (lipid) and aqueous (mRNA) phases[4].

  • Causality: If tmix​<tprecip​ , the ethanol concentration drops uniformly and instantaneously across the microchannel. This triggers a simultaneous "burst" of nucleation events, resulting in a monodisperse population of small, solid-core limit-size LNPs[5]. If mixing is too slow, sequential nucleation occurs, leading to broad size distributions (high PDI) and larger, multilamellar vesicles.

Encapsulation Efficiency (EE%): Electrostatic Complexation

High EE% is not a passive entrapment process; it is an active electrostatic complexation. The ionizable lipid (typically possessing a pKa between 6.0 and 6.5) must be fully protonated to bind the polyanionic phosphate backbone of the mRNA[6].

  • Causality: The aqueous phase must be strictly buffered at an acidic pH (typically pH 4.0). When the phases meet, the protonated lipids rapidly condense the mRNA into an inverted micelle core. If the pH drifts, or if the N/P ratio (the molar ratio of lipid amine groups to mRNA phosphate groups) is suboptimal, the lipid will neutralize prematurely, leaving free mRNA unencapsulated in the bulk solvent[7].

Part 2: Troubleshooting Matrix

When an LNP formulation fails CQA parameters, empirical guessing wastes highly valuable mRNA and proprietary lipids. Use this causality-based matrix to diagnose and correct failures.

Failure Mode A: High PDI (>0.2) or Bimodal Size Distribution
  • Root Cause: Inadequate mixing kinetics ( tmix​>tprecip​ ) or premature PEG-lipid phase separation.

  • Mechanistic Solution:

    • Increase Total Flow Rate (TFR): Pushing the TFR higher (e.g., from 2 mL/min to 12+ mL/min) increases the fluid velocity, which decreases tmix​ by enhancing the folding efficiency of the SHM grooves[5].

    • Adjust Flow Rate Ratio (FRR): Increasing the Aqueous:Ethanol FRR from 3:1 to 5:1 rapidly dilutes the ethanol, forcing faster precipitation and restricting particle growth, yielding smaller, tighter populations[2].

Failure Mode B: Low Encapsulation Efficiency (<80%)
  • Root Cause: Suboptimal electrostatic complexation due to incorrect N/P ratio or premature lipid neutralization[8].

  • Mechanistic Solution:

    • Optimize N/P Ratio: Recalibrate the formulation to an N/P ratio of 6:1. Lower ratios leave mRNA unbound, while excessively high ratios (>9:1) can induce cellular toxicity without significantly improving EE%[7].

    • Buffer Integrity: Ensure the aqueous phase is strongly buffered (e.g., 50 mM Citrate, pH 4.0). Weak buffers can be overwhelmed by the ethanol phase, causing a localized pH spike that neutralizes the ionizable lipid before it can bind the mRNA.

Failure Mode C: Particle Aggregation Post-Dialysis
  • Root Cause: Osmotic shock or insufficient steric shielding during the buffer exchange process.

  • Mechanistic Solution: Ensure the PEG-lipid molar ratio is strictly maintained between 1.5% and 3.0%. The PEG chains must fully populate the outer leaflet to provide steric hindrance against van der Waals attractive forces[1].

Part 3: Self-Validating Optimization Protocol

To ensure reproducibility, LNP manufacturing must utilize a self-validating workflow. The following protocol incorporates in-line validation gates to prevent the propagation of errors.

Step 1: Pre-Formulation Stoichiometry & Validation

  • Action: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). Dissolve the lipid mix (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid at a 50:10:38.5:1.5 molar ratio) in absolute ethanol.

  • Validation Gate: Verify mRNA integrity via capillary electrophoresis (e.g., Agilent Bioanalyzer) prior to mixing. Degraded mRNA will artificially alter the functional N/P ratio.

Step 2: Microfluidic Assembly

  • Action: Prime the microfluidic SHM cartridge. Set the FRR to 3:1 (Aqueous:Organic) and the TFR to 12.0 mL/min. Execute the mixing run, discarding the first and last 5% of the volume to avoid start-up/shut-down pressure fluctuations.

Step 3: In-Line CQA Gate (Critical Self-Validation)

  • Action: Immediately extract a 10 µL aliquot of the unpurified LNP suspension. Dilute 1:100 in acidic buffer and measure via Dynamic Light Scattering (DLS).

  • Validation Gate:If PDI > 0.15 or Size > 100 nm, ABORT the run. Do not proceed to downstream processing. Flush the system, increase TFR, and restart.

Step 4: Tangential Flow Filtration (TFF)

  • Action: Process the validated LNPs through a TFF system against 10 volumes of 1X PBS (pH 7.4).

  • Causality: Raising the pH to 7.4 neutralizes the surface charge of the ionizable lipid. This critical thermodynamic step forces the lipid core to solidify, locking the mRNA inside and preventing systemic toxicity upon injection[6].

Step 5: Final CQA Validation

  • Action: Perform a RiboGreen fluorescence assay. Measure fluorescence in standard buffer (detects unencapsulated mRNA) and in buffer containing 1% Triton X-100 (lyses LNPs to detect total mRNA).

  • Validation Gate: Calculate EE% = [(Total - Free) / Total] * 100. Release criteria: EE% > 90%.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between microfluidic process parameters and the resulting CQAs, demonstrating the necessity of kinetic control.

Flow Rate Ratio (Aqueous:Organic)Total Flow Rate (mL/min)Mean Z-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Mechanistic Outcome
3:1 2.0 125 ± 150.2872 ± 5Slow mixing ( tmix​>tprecip​ ); heterogeneous nucleation and poor complexation.
3:1 12.0 75 ± 50.1294 ± 2Rapid chaotic advection; uniform burst nucleation and optimal electrostatic binding.
5:1 12.0 62 ± 40.1088 ± 3Higher aqueous ratio restricts particle growth; slight EE% drop due to rapid solvent dilution.

Part 5: Formulation & Troubleshooting Workflow Visualization

LNP_Workflow Mix 1. Microfluidic Mixing (mRNA + Lipids) CQA1 2. Primary CQA Check (Size & PDI via DLS) Mix->CQA1 Fail_PDI High PDI (>0.2) Cause: Slow Mixing CQA1->Fail_PDI Fails TFF 3. Buffer Exchange (TFF to pH 7.4) CQA1->TFF Passes (<0.15 PDI) Opt_TFR Increase TFR (>12 mL/min) Fail_PDI->Opt_TFR Opt_TFR->Mix Recalibrate CQA2 4. Secondary CQA Check (EE% via RiboGreen) TFF->CQA2 Fail_EE Low EE% (<80%) Cause: Premature Neutralization CQA2->Fail_EE Fails Success 5. Validated LNP Formulation (Ready for In Vivo) CQA2->Success Passes (>90% EE) Opt_pH Optimize Buffer pH & N/P Ratio (6:1) Fail_EE->Opt_pH Opt_pH->Mix Recalibrate

Fig 1: Mechanistic troubleshooting and optimization workflow for mRNA-LNP formulation.

References

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6(12), 1078–1094.[Link]

  • Di, J., Xu, Y., & Li, T. (2025). Critical quality attributes of lipid nanoparticles and in vivo fate. Asian Journal of Pharmaceutical Sciences, 20, 101092.[Link]

  • Zhang, S., et al. (2022). Mixing Dynamics and Synthesis Performance of Staggered Herringbone Micromixer for Limit Size Lipid Nanoparticles. Journal of Beijing Institute of Technology, 31(3), 293-301.[Link]

  • Roces, C. B., et al. (2022). Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. Molecular Pharmaceutics, 19(6), 1892-1905.[Link]

  • Hengelbrock, A., et al. (2023). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. MDPI Processes, 11(6), 1718.[Link]

Sources

Exploratory

Optimizing lithiation temperature for 3-chloro-2-ethoxypyridine functionalization

Optimizing Lithiation Temperature for 3-Chloro-2-ethoxypyridine Functionalization: A Mechanistic and Practical Guide Executive Summary The functionalization of highly decorated heterocycles is a cornerstone of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Lithiation Temperature for 3-Chloro-2-ethoxypyridine Functionalization: A Mechanistic and Practical Guide

Executive Summary

The functionalization of highly decorated heterocycles is a cornerstone of modern drug discovery and agrochemical development[1]. Among these, 3-chloro-2-ethoxypyridine serves as a highly versatile building block, particularly as a precursor for generating highly reactive 3,4-pyridyne intermediates[2][3]. However, the successful exploitation of this pathway hinges entirely on rigorous temperature control.

This whitepaper provides an in-depth mechanistic analysis and a self-validating protocol for the regioselective lithiation and subsequent functionalization of 3-chloro-2-ethoxypyridine. By understanding the causality behind the thermal thresholds—specifically the kinetic stabilization at −78 °C and the thermodynamic activation at 75 °C—researchers can eliminate unwanted scrambling, suppress premature elimination, and achieve high-yielding 2,3,4-trisubstituted pyridine derivatives[2][3].

Mechanistic Rationale: The Causality of Temperature Control

The transformation of 3-chloro-2-ethoxypyridine into a functionalized product is a multi-stage organometallic cascade that relies on exploiting the distinct thermal stabilities of lithium and magnesium intermediates[3].

Stage 1: Kinetic Deprotonation (−78 °C)

The initial step requires the regioselective deprotonation of 3-chloro-2-ethoxypyridine at the C-4 position. The C-4 proton is rendered highly acidic by the inductive electron-withdrawing effect of the adjacent C-3 chlorine atom.

  • The Choice of Base: n -Butyllithium ( n -BuLi) is utilized to ensure rapid, quantitative kinetic deprotonation[2].

  • The Temperature Imperative: This step must be conducted at strictly −78 °C[2]. If the temperature is allowed to rise above −40 °C, the highly reactive 4-lithiated intermediate will undergo premature, uncontrolled elimination of LiCl. This results in the formation of the 3,4-pyridyne intermediate in the absence of a trapping agent, leading to polymerization, degradation, and complex product mixtures.

Stage 2: Transmetalation (−78 °C)

To tame the reactivity of the 4-lithiated species, it is transmetalated using an organomagnesium halide complex (e.g., RMgBr⋅LiCl )[2][3]. This creates a mixed diorganomagnesium species. The magnesium intermediate is significantly less polarized and more thermally stable than its lithium counterpart, serving as a controlled "reservoir" for the subsequent elimination step[3].

Stage 3: Thermodynamic Activation (75 °C)

With the intermediate stabilized, the system is intentionally heated to 75 °C[2][3]. This thermal energy overcomes the activation barrier for the elimination of the magnesium halide salt, cleanly generating the transient 3,4-pyridyne[2]. The pyridyne is immediately intercepted by the excess Grignard reagent at the C-4 position, forming a new 3-pyridylmagnesium species that can be quenched with various electrophiles (e.g., TMSCl, DMF)[3].

ReactionPathway A 3-chloro-2-ethoxypyridine B 4-Lithiated Species (Stable at -78 °C) A->B n-BuLi -78 °C C Magnesium Complex (Stable at -78 °C) B->C RMgBr·LiCl -78 °C D 3,4-Pyridyne (Generated at 75 °C) C->D Heat to 75 °C - MgCl2 E Difunctionalized Pyridine Product D->E 1. RMgX (C-4) 2. Electrophile (C-3)

Figure 1: Reaction pathway detailing the temperature-dependent intermediates in pyridyne generation.

Temperature Optimization Profile

The following table summarizes the quantitative temperature thresholds and the mechanistic consequences of thermal deviation during the workflow.

Reaction StageTarget TempMechanistic PurposeConsequence of Thermal Deviation
Lithiation −78 °C Kinetic deprotonation at C-4; prevents LiCl elimination.T > −40 °C: Premature elimination to pyridyne; polymerization; Wurtz-Fittig coupling.
Transmetalation −78 °C Conversion of highly reactive C–Li bond to a more stable C–Mg bond.T > −20 °C: Incomplete transmetalation; competitive nucleophilic attack by Grignard.
Pyridyne Formation 75 °C Overcomes activation energy for magnesium halide elimination.T < 60 °C: Stalled elimination; recovery of unreacted starting material upon quench.
Electrophilic Quench 25 °C Traps the newly formed 3-pyridylmagnesium species at C-3.T > 50 °C: Potential degradation of sensitive electrophiles (e.g., aldehydes).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes an in-process analytical check to ensure the integrity of the lithiation step before committing to the thermal elimination.

Materials Required:
  • 3-chloro-2-ethoxypyridine (1.0 equiv, rigorously dried)[2]

  • n -BuLi (2.5 M in hexanes, 1.1 equiv)

  • Organomagnesium reagent (e.g., 4-methoxyphenylmagnesium bromide LiCl complex, 2.5 equiv)[3]

  • Electrophile (e.g., Trimethylsilyl chloride, 2.5 equiv)[3]

  • Anhydrous THF

  • MeOD (for validation quench)

Phase 1: Lithiation and Validation
  • Preparation: Charge an oven-dried, argon-flushed Schlenk flask with 3-chloro-2-ethoxypyridine (0.5 mmol) and anhydrous THF (5 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly −78 °C for 10 minutes.

  • Metalation: Add n -BuLi (0.55 mmol, 1.1 equiv) dropwise down the side of the flask over 5 minutes. Stir the resulting mixture at −78 °C for 30 minutes[2].

  • Self-Validation Step (Optional but Recommended): Withdraw a 0.1 mL aliquot via a pre-cooled syringe and quench immediately into a vial containing 0.5 mL MeOD. Analyze via GC-MS. Success criteria: >95% deuterium incorporation at the C-4 position, confirming complete lithiation without degradation.

Phase 2: Transmetalation and Pyridyne Generation
  • Transmetalation: While strictly maintaining the −78 °C bath, add the organomagnesium reagent (1.25 mmol, 2.5 equiv) dropwise[3]. Stir for 15 minutes at −78 °C.

  • Thermal Activation: Remove the cooling bath. Seal the reaction vessel (if using a pressure tube) and transfer it to a pre-heated oil bath at 75 °C. Stir vigorously for 1 hour[2][3]. During this time, the 3,4-pyridyne is generated and regioselectively trapped by the Grignard reagent at C-4[3].

Phase 3: Electrophilic Quench
  • Cooling: Remove the vessel from the oil bath and allow it to cool to 25 °C (room temperature).

  • Quenching: Add the chosen electrophile (e.g., TMSCl, 1.25 mmol, 2.5 equiv) in one portion[3]. Stir at 25 °C for 12 hours to ensure complete trapping of the 3-pyridylmagnesium intermediate[3].

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with ethyl acetate ( 3×10 mL), dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

TemperatureLogic Start Lithiation of 3-chloro-2-ethoxypyridine T_High Temperature > -40 °C Start->T_High T_Low Temperature = -78 °C Start->T_Low Fail Premature LiCl Elimination (Polymerization / Scrambling) T_High->Fail Success Stable 4-Lithiated Species (Validated by MeOD Quench) T_Low->Success Trans Add RMgBr·LiCl at -78 °C Success->Trans Heat Heat to 75 °C Trans->Heat Pyridyne Controlled 3,4-Pyridyne Formation & Regioselective Trapping Heat->Pyridyne

Figure 2: Logical decision tree illustrating the critical consequences of temperature control during the workflow.

Continuous Flow Adaptation (Advanced Implementation)

For scale-up and enhanced safety, this highly temperature-dependent sequence is exceptionally well-suited for continuous flow chemistry[2]. By utilizing microreactors, the residence time of the unstable lithiated intermediate at −78 °C can be reduced to milliseconds before immediate in-line mixing with the transmetalating agent, drastically reducing the risk of premature elimination and improving overall yield[2][4].

References

  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 12, 6143-6147.[Link]

  • Connon, S. J., & Hegarty, A. F. (2000). "The generation and use of 3,4-pyridynes." Journal of the Chemical Society, Perkin Transactions 1, 1245-1249.[Link]

  • Goetz, A. E., & Garg, N. K. (2013). "Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model." Nature Chemistry, 5, 54-60.[Link]

Sources

Foundational

Structural Elucidation and 13C NMR Chemical Shift Analysis of 3-Chloro-2-ethoxy-4-pyridone: A Technical Guide for Heterocyclic Characterization

Executive Summary The structural characterization of heavily substituted nitrogen heterocycles remains a critical bottleneck in the hit-to-lead optimization phase of drug development. 3-Chloro-2-ethoxy-4-pyridone is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heavily substituted nitrogen heterocycles remains a critical bottleneck in the hit-to-lead optimization phase of drug development. 3-Chloro-2-ethoxy-4-pyridone is a complex, multi-functionalized pharmacophore that presents unique analytical challenges due to its potential for keto-enol tautomerism and the presence of multiple signal-poor quaternary carbon centers.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. This guide provides a comprehensive, self-validating framework for predicting, acquiring, and interpreting the 13 C NMR chemical shifts of 3-chloro-2-ethoxy-4-pyridone. By coupling empirical substituent effects with advanced, relaxation-optimized acquisition protocols, researchers can definitively map the molecular architecture of this compound and resolve its tautomeric state in solution.

Molecular Architecture & Tautomeric Dynamics

The primary analytical hurdle in characterizing 4-pyridone derivatives is the dynamic equilibrium between the 4-pyridone (lactam/keto) and 4-hydroxypyridine (lactim/enol) tautomers. This equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the chosen NMR solvent.

In polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the highly polar 4-pyridone form is thermodynamically stabilized. Conversely, in non-polar solvents like CDCl 3​ , the equilibrium may shift toward the 4-hydroxypyridine form to minimize the molecular dipole moment. 13 C NMR is the premier diagnostic tool for resolving this equilibrium, as the chemical shift of the C4 carbon acts as a direct reporter of the tautomeric state. As demonstrated in foundational studies on1, the transition from a carbonyl ( >170 ppm) to a hydroxyl-bearing carbon ( ∼160 ppm) is unmistakable.

Empirical 13 C NMR Shift Predictions & Substituent Effects

Because exact literature spectra for novel multi-substituted heterocycles are rarely available, we must synthesize the expected chemical shifts using base 4-pyridone values modified by the inductive and mesomeric effects of the 3-chloro and 2-ethoxy substituents. The base shifts for the 4-pyridone core are well-documented in methodologies such as the2.

  • The C4 Carbonyl Core: In the pyridone state, C4 is highly deshielded, typically resonating between 173.5 and 176.0 ppm.

  • The C2 Position: The attachment of the ethoxy group (-OCH 2​ CH 3​ ) introduces strong mesomeric electron donation but powerful localized inductive withdrawal. This pushes the C2 shift significantly downfield to 160.0–162.5 ppm.

  • The C3 Position: The introduction of a chlorine atom at C3 provides an inductive electron-withdrawing effect. By cross-referencing data from the3, we observe that chlorine deshields the ipso carbon relative to a standard protonated position, placing C3 at 118.0–122.0 ppm.

  • The C5 Position: Beta to the ring nitrogen and shielded by the enamine-like resonance of the pyridone system, C5 remains the most shielded aromatic carbon in the ring ( 110.0–114.0 ppm).

Table 1: Empirical 13 C NMR Chemical Shifts for 3-Chloro-2-ethoxy-4-pyridone (DMSO- d6​ )
PositionCarbon TypePredicted Shift ( δ , ppm)Diagnostic Rationale
C4 Quaternary (C=O)173.5 - 176.0Highly deshielded carbonyl core; shifts to 162 ppm if in the hydroxypyridine tautomeric form.
C2 Quaternary (C-O)160.0 - 162.5Deshielded by both the adjacent ring nitrogen and the inductive withdrawal of the ethoxy oxygen.
C6 Tertiary (C-H)138.5 - 141.0Typical alpha-nitrogen chemical shift; confirmed via HSQC correlation to the H6 proton.
C3 Quaternary (C-Cl)118.0 - 122.0Inductive electron withdrawal by chlorine counteracts the enamine-like shielding, pushing it downfield relative to C5.
C5 Tertiary (C-H)110.0 - 114.0Shielded by the strong electron-donating resonance from the N1 lone pair through the conjugated system.
CH 2​ Secondary (Aliphatic)62.5 - 64.5Standard deshielding effect of the adjacent ether oxygen.
CH 3​ Primary (Aliphatic)13.5 - 15.0Terminal methyl group of the ethoxy substituent.

Advanced Experimental Protocol (Self-Validating System)

A common failure mode in heterocyclic NMR is the "disappearance" of quaternary carbons (C2, C3, C4) into the baseline noise. Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( T1​ ).

To ensure a self-validating and quantitatively accurate spectrum, the following step-by-step methodology must be employed. This protocol aligns with advanced techniques for differentiating nitrogen heterocycles, as discussed in the4.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25–30 mg of the analyte in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ restricts the tautomeric equilibrium strictly to the 4-pyridone form, preventing line broadening caused by intermediate exchange rates.

  • Pulse Sequence Selection: Utilize an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Causality: Standard continuous decoupling introduces Nuclear Overhauser Effect (NOE) enhancements that artificially inflate the signals of protonated carbons (C5, C6) while leaving quaternary carbons weak. Inverse-gated decoupling suppresses NOE, allowing for true quantitative integration.

  • Relaxation Delay ( D1​ ) Optimization: Set the D1​ delay to 5.0 – 10.0 seconds . Causality: This extended delay provides sufficient time for the C2, C3, and C4 quaternary centers to fully relax back to thermal equilibrium between pulses, preventing signal saturation.

  • 2D Validation (HMBC/HSQC): Acquire a 1 H- 13 C HMBC spectrum. Causality: The definitive proof of the 4-pyridone tautomer is observing a strong three-bond correlation ( 3JCH​ ) between the N-H proton ( 11.0–12.0 ppm) and the C2/C6 carbons.

Table 2: Optimized 13 C NMR Acquisition Parameters for Halogenated Pyridones
ParameterRecommended ValueFunctional Purpose
Spectrometer Frequency 100.6 MHz (or higher)Sufficient dispersion for closely resonating quaternary carbons.
Pulse Sequence Inverse-Gated DecouplingEliminates NOE for quantitative peak integration.
Relaxation Delay ( D1​ ) 5.0 - 10.0 sAllows full T1​ relaxation of C2, C3, and C4 quaternary centers.
Number of Scans (NS) 1024Overcomes low natural abundance of 13 C and lack of NOE enhancement.
Line Broadening (LB) 1.0 HzOptimizes signal-to-noise ratio for broad heterocyclic signals.

Workflow Visualization

G Start Sample Preparation (3-Chloro-2-ethoxy-4-pyridone) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Acquisition 13C NMR Acquisition (Inverse-Gated Decoupling) Solvent->Acquisition Tautomer Tautomeric Analysis (Pyridone vs Hydroxypyridine) Acquisition->Tautomer Assignment Resonance Assignment (C2, C3, C4, C5, C6) Tautomer->Assignment Validation Validation via 2D NMR (HMBC / HSQC) Assignment->Validation

Figure 1: Systematic workflow for 13C NMR acquisition and structural elucidation of pyridones.

Conclusion

The accurate assignment of 13 C NMR chemical shifts for 3-chloro-2-ethoxy-4-pyridone requires a deep understanding of electronic substituent effects and tautomeric behavior. By utilizing the predicted shift values provided herein—anchored by the diagnostic C4 carbonyl resonance at 175 ppm—and strictly adhering to the inverse-gated, long-delay acquisition protocol, researchers can confidently validate the structural integrity of this complex pharmacophore.

References

  • "13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine.
  • "Synthesis of N-Alkylpyridin-4-ones and Thiazolo[3,2-a]pyridin-5-ones through Pummerer-Type Reactions.
  • "Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride.
  • "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

Sources

Exploratory

HPLC method development for 3-Chloro-2-ethoxypyridin-4-ol purity

Overcoming Chromatographic Hurdles: A Technical Guide to HPLC Method Development for 3-Chloro-2-ethoxypyridin-4-ol Purity Introduction 3-Chloro-2-ethoxypyridin-4-ol (CAS: 2056110-43-9) is a highly functionalized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Chromatographic Hurdles: A Technical Guide to HPLC Method Development for 3-Chloro-2-ethoxypyridin-4-ol Purity

Introduction

3-Chloro-2-ethoxypyridin-4-ol (CAS: 2056110-43-9) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis and agrochemical development. Accurate purity determination of this intermediate is critical, as trace impurities can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) quality. However, the molecule's unique structural features—specifically its amphoteric nature and potential for keto-enol tautomerization—present significant challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide details the causality-driven development and rigorous validation of a stability-indicating HPLC method tailored specifically for 3-Chloro-2-ethoxypyridin-4-ol.

Physicochemical Profiling and Chromatographic Causality

To design a robust HPLC method, one must first deconstruct the analyte's physicochemical behavior in solution. 3-Chloro-2-ethoxypyridin-4-ol features a pyridine ring substituted with a basic nitrogen, an electron-withdrawing chlorine atom, an ethoxy group, and a hydroxyl group at the C4 position.

The Tautomerism Challenge Molecules containing a 4-hydroxypyridine motif exist in a dynamic tautomeric equilibrium with their corresponding pyridin-4(1H)-one (pyridone) forms [1]. In the polar, aqueous environments typical of RP-HPLC mobile phases, the equilibrium heavily favors the pyridone tautomer. If the chromatographic timescale is comparable to the tautomerization rate, or if the mobile phase pH allows both forms to co-exist, analysts will observe severe peak broadening, split peaks, or shifting retention times.

  • Causality-Driven Solution : To arrest this equilibrium and ensure a single, sharp chromatographic peak, the mobile phase must be heavily buffered at a highly acidic pH (e.g., pH 2.0 - 2.5). The addition of 0.1% Trifluoroacetic acid (TFA) protonates the pyridine nitrogen, locking the molecule into a single cationic state and suppressing the ionization of the hydroxyl group.

Mitigating Silanol Interactions Even with electron-withdrawing substituents (chlorine and ethoxy) reducing the basicity of the pyridine nitrogen, the protonated analyte will undergo secondary ion-exchange interactions with unreacted, ionized silanol groups (-SiO⁻) on traditional silica-based stationary phases. This manifests as severe peak tailing [2].

  • Causality-Driven Solution : The method mandates the use of a high-purity, fully end-capped C18 column or a polar-embedded stationary phase. These columns sterically shield residual silanols, ensuring symmetric peak shapes (Tailing Factor 1.5).

Method_Logic A 3-Chloro-2-ethoxypyridin-4-ol Structural Analysis B 4-Hydroxypyridine Motif (Keto-Enol Tautomerism) A->B C Basic Pyridine Nitrogen (Silanol Interactions) A->C D Acidic Mobile Phase (pH ~2.0) Locks Tautomeric State B->D dictates E End-Capped C18 Column Prevents Peak Tailing C->E requires F Optimized RP-HPLC Method D->F E->F

Caption: Causality logic for 3-Chloro-2-ethoxypyridin-4-ol HPLC method development.

Optimized Chromatographic Conditions

Based on the physicochemical rationale, a gradient RP-HPLC method was developed. A gradient approach is preferred over isocratic elution to ensure the timely elution of strongly retained synthetic impurities (e.g., des-chloro byproducts or di-substituted isomers) while maintaining adequate retention for the polar core.

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm)Polar-embedded group shields silanols, excellent for basic pyridines.
Mobile Phase A Water + 0.1% TFA (v/v)Highly acidic (pH ~2.0) to protonate nitrogen and lock tautomer.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong organic modifier; ensures sharp elution of non-polar impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CStabilizes mass transfer and ensures retention time reproducibility.
Detection UV at 254 nm254 nm captures the primary aromatic pyridine ring transitions.
Injection Vol. 10 µLBalances sensitivity with column loading capacity without overloading.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.01090
20.01090
20.1955
25.0955

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. The validation proves that the method is a self-validating system, capable of accurately quantifying 3-Chloro-2-ethoxypyridin-4-ol in the presence of its degradation products.

ICH_Validation ICH ICH Q2(R2) Validation Spec Specificity (Peak Purity > 0.99) ICH->Spec Lin Linearity (R² ≥ 0.999) ICH->Lin Acc Accuracy (Recovery 98-102%) ICH->Acc Prec Precision (%RSD ≤ 2.0%) ICH->Prec

Caption: Core analytical validation parameters per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Expected Outcomes

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability (SST) Verify system performance before analysis.Tailing factor 1.5; Theoretical plates 5000; %RSD 2.0% (n=6).
Specificity Unequivocal assessment of analyte in presence of impurities.Resolution ( Rs​ ) 2.0 between analyte and closest degradation peak. Peak purity angle < purity threshold.
Linearity & Range Proportionality of response to concentration. R2≥0.999 from LOQ to 150% of target concentration.
Accuracy Closeness of agreement to true value.Mean recovery of spiked samples (80%, 100%, 120%) between 98.0% and 102.0%.
Precision Closeness of agreement between independent tests.%RSD of 6 replicate sample preparations 2.0%.
LOD / LOQ Lowest detectable/quantifiable amounts.Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.

Step-by-Step Experimental Protocols

The following protocols establish a self-validating analytical workflow. Every sequence begins with a System Suitability Test (SST) to verify chromatographic performance prior to sample analysis.

Protocol 1: Standard and Sample Preparation Workflow Objective: Prepare solutions for routine purity assessment at a target concentration of 0.5 mg/mL.

  • Diluent Preparation : Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • SST Standard Preparation :

    • Accurately weigh 25.0 mg of 3-Chloro-2-ethoxypyridin-4-ol reference standard into a 50 mL volumetric flask.

    • Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved.

    • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation :

    • Weigh 25.0 mg of the synthesized batch sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume following the exact procedure used for the standard.

  • Self-Validation Check (SST Execution) :

    • Inject the SST Standard six times consecutively.

    • Pass Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor 1.5. Do not proceed to sample analysis if SST fails.

Protocol 2: Forced Degradation (Specificity) Study Objective: Prove the method is stability-indicating by forcing the degradation of 3-Chloro-2-ethoxypyridin-4-ol and ensuring the main peak resolves from all degradants [3].

  • Acid Hydrolysis : Transfer 5 mL of the Sample Solution (0.5 mg/mL) to a vial. Add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 1N NaOH before injection.

  • Base Hydrolysis : Transfer 5 mL of the Sample Solution to a vial. Add 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1 mL of 1N HCl before injection. (Note: The ethoxy group at C2 and the chlorine at C3 are susceptible to nucleophilic aromatic substitution under harsh basic conditions).

  • Oxidative Degradation : Transfer 5 mL of the Sample Solution to a vial. Add 1 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Thermal Degradation : Expose the solid sample to 105°C in an oven for 48 hours. Prepare a 0.5 mg/mL solution in diluent.

  • Photolytic Degradation : Expose the solid sample to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B. Prepare a 0.5 mg/mL solution.

  • Analysis : Inject all degraded samples. Use a Photodiode Array (PDA) detector to calculate the peak purity of the 3-Chloro-2-ethoxypyridin-4-ol peak. The purity angle must be less than the purity threshold for all stress conditions, proving no co-eluting impurities exist.

References

  • Title: Pyridin-4-ol | 108-96-3 - Benchchem Source: Benchchem URL
  • Title: HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: Helixchrom URL
  • Title: Validation of Analytical Procedures Q2(R2)
Foundational

An In-Depth Technical Guide to Safety &amp; Handling in Drug Development

Introduction The development of novel therapeutics is an endeavor of immense scientific importance, yet it is not without its inherent risks. The chemical and biological agents that hold the potential to alleviate diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel therapeutics is an endeavor of immense scientific importance, yet it is not without its inherent risks. The chemical and biological agents that hold the potential to alleviate disease can also pose significant hazards to the researchers and scientists who handle them daily. Therefore, a comprehensive and deeply ingrained culture of safety is not merely a regulatory requirement but a fundamental pillar of scientific excellence. This guide provides an in-depth technical framework for the safe handling of materials within a drug development core, designed for the discerning audience of researchers, scientists, and drug development professionals. It moves beyond prescriptive protocols to elucidate the scientific rationale behind safety measures, fostering a proactive and informed approach to risk mitigation.

The core principle of this guide is the establishment of a self-validating system of safety, where every procedure is understood in the context of its contribution to the overall integrity of the research and the well-being of the personnel. We will explore the critical aspects of hazard identification, risk assessment, and the implementation of robust control measures, all grounded in authoritative guidelines and field-proven best practices.

I. The Foundation of Safety: Risk Assessment and the Chemical Hygiene Plan

At the heart of a robust safety program lies a comprehensive and dynamic risk assessment process.[1][2][3] This is not a static, one-time evaluation but a continuous cycle of identification, analysis, and control of potential hazards.[1][2] The Occupational Safety and Health Administration (OSHA) mandates the implementation of a written Chemical Hygiene Plan (CHP) for laboratories, which serves as the foundational document for all safety procedures.[4][5][6]

The CHP is a laboratory-specific program that outlines standard operating procedures, control measures, and emergency protocols for the safe use of hazardous chemicals.[4][5][6] Its development is a critical exercise in understanding the unique risks associated with the specific chemical entities and processes utilized within your drug development core.

A. The Risk Assessment Matrix: A Systematic Approach

A systematic approach to risk assessment involves evaluating both the severity of a potential hazard and the likelihood of its occurrence. This can be effectively visualized and managed using a risk assessment matrix.

Likelihood Insignificant Minor Moderate Major Catastrophic
Almost Certain MediumHighHighExtremeExtreme
Likely LowMediumHighHighExtreme
Possible LowMediumMediumHighHigh
Unlikely LowLowMediumMediumHigh
Rare LowLowLowLowMedium
Caption: A typical Risk Assessment Matrix used to prioritize hazards based on their likelihood and severity.

The process of risk assessment involves several key steps:

  • Hazard Identification: Systematically identifying all potential chemical, biological, and physical hazards associated with each experimental protocol.[1][2] This includes a thorough review of Safety Data Sheets (SDS) for all reagents.[5]

  • Risk Analysis: Evaluating the probability and severity of potential harm from each identified hazard.[1][2][3]

  • Risk Control: Implementing measures to eliminate or minimize the identified risks.[1][2] This follows the "hierarchy of controls," prioritizing engineering controls, then administrative controls, and finally, personal protective equipment (PPE).

B. The Chemical Hygiene Plan: A Living Document

The CHP must be a dynamic and readily accessible resource for all laboratory personnel.[4][5] Key components of a comprehensive CHP include:

  • Standard Operating Procedures (SOPs): Detailed, step-by-step instructions for all procedures involving hazardous materials.

  • Engineering Controls: Information on the proper use and maintenance of primary engineering controls such as chemical fume hoods and biological safety cabinets.[4][6]

  • Personal Protective Equipment (PPE): Clear guidelines on the selection, use, and maintenance of appropriate PPE for each task.[4][6]

  • Employee Training: A documented training program that covers the hazards present in the laboratory and the specific procedures outlined in the CHP.[4][6][7]

  • Medical Consultation and Examination: Procedures for medical surveillance and for seeking medical attention in the event of an exposure.[4][6]

II. Handling of Hazardous Materials: A Multi-faceted Approach

The diverse nature of drug development necessitates the handling of a wide array of hazardous materials, from potent small molecules to viral vectors. A substance is generally considered hazardous if it exhibits characteristics such as carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, or genotoxicity.[8][9]

A. Cytotoxic and Other Hazardous Drugs

The handling of cytotoxic and other hazardous drugs requires stringent protocols to prevent occupational exposure.[10][11][12] The National Institute for Occupational Safety and Health (NIOSH) provides a comprehensive list of hazardous drugs that serves as a critical reference.

Key Handling Principles for Hazardous Drugs:

  • Designated Areas: All activities involving hazardous drugs, including receipt, storage, preparation, and disposal, should occur in designated areas with restricted access.[10][13]

  • Engineering Controls: Compounding of hazardous drugs should be performed in a ventilated cabinet designed to protect personnel, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[10][11]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This typically includes double gloving with chemotherapy-tested gloves, a disposable gown made of a low-permeability fabric, and eye and face protection.[10][11][14]

  • Decontamination and Waste Disposal: All surfaces and equipment must be decontaminated after use, and all waste generated from the handling of hazardous drugs must be disposed of as hazardous waste in clearly labeled, leak-proof containers.[8][11][14][15][16]

Experimental Protocol: Decontamination of a Biological Safety Cabinet after Handling Cytotoxic Compounds

  • Preparation: Ensure all materials to be decontaminated are within the BSC. Don appropriate PPE, including double gloves and a disposable gown.

  • Initial Wipe-Down: With the BSC still running, use sterile wipes saturated with a suitable decontamination agent (e.g., 70% isopropyl alcohol for many compounds, or a specific deactivating agent if available) to wipe down all interior surfaces. Work from the cleanest areas to the most contaminated.

  • Second Wipe-Down: Using a second set of sterile wipes and decontamination agent, repeat the wipe-down process.

  • Final Rinse: If the decontamination agent is corrosive or leaves a residue, perform a final wipe-down with sterile water.

  • Waste Disposal: All used wipes and other contaminated materials should be placed in a designated hazardous waste container within the BSC before being sealed and removed for proper disposal.[15]

B. Viral Vectors

Viral vectors are indispensable tools in modern drug development, but their use necessitates a thorough understanding of their biological risks.[17][18] While most viral vectors are engineered to be replication-deficient, the potential for the generation of replication-competent virus through recombination events must be considered.[17]

Biosafety Levels and Handling Practices:

The appropriate biosafety level (BSL) for working with viral vectors is determined by a risk assessment that considers the properties of the vector, the nature of the transgene insert, and the potential for generating replication-competent virus.[17][18]

Biosafety LevelPracticesPrimary BarriersSecondary Barriers
BSL-1 Standard microbiological practicesNone requiredOpen benchtop work
BSL-2 BSL-1 practices plus limited access, biohazard warning signs, "sharps" precautions, and a biosafety manualClass II BSC or equivalent for potential aerosols/splashesAutoclave available
Caption: A simplified table outlining key differences between BSL-1 and BSL-2, often relevant for viral vector work.
  • Adeno-Associated Virus (AAV): Generally handled at BSL-1, but work may be elevated to BSL-2 if the vector contains a hazardous transgene or if there is a risk of generating replication-competent virus.[19][20]

  • Lentivirus: Due to their potential to integrate into the host genome, lentiviral vectors are typically handled at BSL-2.[17]

  • Adenovirus: Depending on the specific vector and its modifications, work with adenoviral vectors is usually conducted at BSL-2.

Workflow for Safe Handling of Viral Vectors:

ViralVectorWorkflow cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Decontamination & Disposal RiskAssessment Risk Assessment & IBC Approval PPE Don Appropriate PPE RiskAssessment->PPE VectorThawing Thaw Viral Vector PPE->VectorThawing CellTransduction Transduce Target Cells VectorThawing->CellTransduction Incubation Incubate Transduced Cells CellTransduction->Incubation DecontaminateBSC Decontaminate BSC Incubation->DecontaminateBSC WasteDisposal Dispose of Biohazardous Waste DecontaminateBSC->WasteDisposal RemovePPE Doff PPE WasteDisposal->RemovePPE

Caption: A generalized workflow for the safe handling of viral vectors in a BSL-2 environment.

III. Personnel Training and Emergency Preparedness

A well-trained research team is the cornerstone of a safe laboratory environment.[7][21] Training should not be a one-time event but an ongoing process that includes initial training for new personnel and regular refresher courses for all staff.[7]

A. Comprehensive Training Program

An effective training program should cover:

  • Hazard Communication: Understanding the information provided on SDSs and chemical labels.[6]

  • Standard Operating Procedures: Detailed training on the specific protocols they will be performing.

  • Use of Engineering Controls: Proper techniques for working in chemical fume hoods and BSCs.

  • Personal Protective Equipment: Selection, proper use, and limitations of PPE.[14]

  • Emergency Procedures: Detailed instructions on how to respond to spills, fires, and other emergencies.[22][23]

B. Emergency Response: Planning for the Unexpected

Despite the most stringent safety protocols, accidents can happen. A well-defined and practiced emergency response plan is crucial for minimizing the impact of such events.[22][23][24]

Chemical Spill Response Protocol:

This protocol outlines the general steps for responding to a minor chemical spill. For large or highly hazardous spills, immediate evacuation and notification of emergency personnel are required.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Situation: Identify the spilled material and the extent of the spill. If the spill is large, highly toxic, or flammable, evacuate the area and call for emergency assistance.

  • Contain the Spill: If it is safe to do so, contain the spill by creating a dike around it with absorbent material.[22][23][25][26]

  • Neutralize (if applicable): For acid or base spills, use a neutralizing agent to render the material less hazardous.[22][23]

  • Absorb the Spill: Use an appropriate absorbent material to soak up the spilled liquid.[22][25]

  • Clean the Area: Once the bulk of the spill has been absorbed, decontaminate the area with an appropriate cleaning solution.[25]

  • Dispose of Waste: All contaminated materials must be collected and disposed of as hazardous waste.[22][23][25]

Emergency Spill Response Decision Tree:

SpillResponse Spill Chemical Spill Occurs Assess Assess Hazard & Size Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Low Hazard MajorSpill Major Spill Assess->MajorSpill Large or High Hazard Contain Contain Spill MinorSpill->Contain Evacuate Evacuate Area & Alert Authorities MajorSpill->Evacuate Report Report Incident Evacuate->Report Cleanup Clean Up Spill per SOP Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Dispose->Report

Caption: A decision tree outlining the initial steps in responding to a chemical spill.

IV. Conclusion

The principles and protocols outlined in this guide are intended to foster a culture of safety that is both rigorous and adaptable. The dynamic nature of drug development demands a continuous commitment to safety, from proactive risk assessment to diligent adherence to handling procedures and preparedness for unforeseen events. By integrating these practices into the daily workflow, research institutions can not only ensure the well-being of their personnel but also uphold the integrity and quality of their scientific endeavors. The pursuit of novel therapeutics must always be guided by an unwavering commitment to safety, for it is upon this foundation that true scientific progress is built.

V. References

  • Biosafety Guidance for Working with Viral Vectors. (2023, April 15). Retrieved from

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.). Retrieved from [Link]

  • HEALTH AND SAFETY GUIDELINES FOR GRANTEES AND CONTRACTORS. (1994, June 17). NIH Guide. Retrieved from [Link]

  • Preparing for Emergency Chemical Spills. (n.d.). Environment, Health & Safety. Retrieved from [Link]

  • NIH Guidelines. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Safe storage & handling of viral vectors. (2023, September 20). Single Use Support. Retrieved from [Link]

  • 3035 - Working Safely with Potentially Hazardous Biological Materials. (n.d.). NIH Policy Manual. Retrieved from [Link]

  • Guidance-on-Handling-Cytotoxics-Ed-1-July-2018.pdf. (2018, July 1). Retrieved from

  • 3034 - Working with Hazardous Chemicals. (2023, December 22). NIH Policy Manual. Retrieved from [Link]

  • New FDA Guidance on "Safety by Design". (2016, May 3). ECA Academy. Retrieved from [Link]

  • How Does a Pharmacy Train Staff to Handle HDs?. (2026, March 11). Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved from [Link]

  • Policy 110: Viral Vectors. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Navigating Pharmaceutical Risk Assessment: A Comprehensive Guide. (2025, August 12). Retrieved from [Link]

  • FDA Guidelines for Drug Development & Approval. (n.d.). Retrieved from [Link]

  • Safeguards for Using Viral Vector Systems in Human Gene Therapy: A Resource for Biosafety Professionals Mitigating Risks in Health Care Settings. (n.d.). PMC. Retrieved from [Link]

  • Viral Vectors. (n.d.). Research Safety. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Guidelines for safe handling of hazardous drugs: A systematic review. (2018, May 11). PMC. Retrieved from [Link]

  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. (n.d.). UT Arlington. Retrieved from [Link]

  • Institutional Biosafety Program - NIH Guidelines. (n.d.). Icahn School of Medicine at Mount Sinai. Retrieved from [Link]

  • Risk Assessment in Pharmaceuticals. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • Chemical Spills. (n.d.). Emergency Management - Florida State University. Retrieved from [Link]

  • New FDA guidance lays out clinical trial sponsor safety reporting requirements. (2021, May 24). Retrieved from [Link]

  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. (n.d.). Retrieved from [Link]

  • Mastering Quality: Uniting Risk Assessment With Quality by Design (QbD) Principles for Pharmaceutical Excellence. (n.d.). PMC. Retrieved from [Link]

  • Quality Risk Management - Pharma Industry (Updated for 2026). (2026, January 12). ComplianceQuest. Retrieved from [Link]

  • Hazardous Drugs – Waste Management. (2025, September 3). Safety & Risk Services. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY. Retrieved from [Link]

  • Safe handling of hazardous drugs. (n.d.). PMC. Retrieved from [Link]

  • Risk Assessment In Pharma Quality Assurance Careers. (2024, August 23). NeuAge Institute. Retrieved from [Link]

  • Guidances. (2025, January 17). Drugs - FDA. Retrieved from [Link]

  • 188-Safe handling and waste management of hazardous drugs. (n.d.). eviQ. Retrieved from [Link]

  • Best Practices: Disposing of Hazardous Drugs in a Pharmacy. (2024, July 31). Retrieved from [Link]

  • Guidelines for Safe Handling of Hazardous Drugs: A Systematic Review. (2018, May 11). PubMed. Retrieved from [Link]

  • Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. (2014, November 20). Retrieved from [Link]

  • Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

Safe Handling and Operational Protocols for Halogenated Hydroxypyridines

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Halogenated hydroxypyridines (e.g., 5-bromo-2-hydroxypyridine, 2-chloro-3-hydroxypyridine) are indispensable building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Halogenated hydroxypyridines (e.g., 5-bromo-2-hydroxypyridine, 2-chloro-3-hydroxypyridine) are indispensable building blocks in pharmaceutical synthesis, agrochemical development, and coordination chemistry. However, their unique physicochemical properties present a dual-threat toxicological profile in the laboratory. As a Senior Application Scientist, I have observed that standard powder-handling protocols frequently fail when applied to these compounds. This whitepaper deconstructs the causality behind their hazards and establishes self-validating, field-proven workflows to ensure scientific integrity and operator safety.

Physicochemical Causality & Hazard Topography

To handle halogenated hydroxypyridines safely, one must first understand the molecular mechanics driving their behavior. These compounds exist in a delicate tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.

The presence of a halogen atom exerts a strong electron-withdrawing effect (-I effect). For example, a 3-bromo substituent can lower the pKa of the pyridine nitrogen by approximately 2.4 units, significantly increasing the acidity of the phenolic proton1.

The Causality of the Hazard: Because of this heightened acidity and halogen reactivity, the fine particulate dust of these compounds is not merely a physical irritant; it is highly corrosive to mucous membranes. Airborne exposure leads to rapid chemical irritation of the ocular and respiratory systems. Furthermore, these solid powders are highly prone to triboelectric charging (static electricity). Spontaneous aerosolization during weighing is the primary vector for exposure, necessitating specialized handling controls.

Quantitative Hazard Data

The following table synthesizes the quantitative and categorical hazard data for common halogenated hydroxypyridines, establishing the baseline parameters for our safety protocols.

Parameter / CompoundValue / ClassificationImplication for Handling
5-Bromo-2-hydroxypyridine H315, H319, H335Causes skin/eye irritation and respiratory distress. Requires P95/P1 respirator.
2-Chloro-3-hydroxypyridine H315, H319, H335Severe mucosal irritant. Requires closed-system transfer for bulk quantities.
Fume Hood Face Velocity 0.4 – 0.6 m/sVelocities >0.6 m/s create turbulent vortices that aerosolize static-prone dust.
pKa Shift (Halogenation) ~ -2.4 units (e.g., 3-Br)Increases acidity of the phenolic proton, drastically enhancing mucosal corrosivity.
Ocular Rinse Time ≥ 15 minutesMinimum time required to dilute and neutralize acidic exposure to the cornea.

Data supported by the 2 and the .

Self-Validating Experimental Workflows

Standard operating procedures often fail because they lack built-in validation. The following protocols are designed as self-validating systems—if a validation checkpoint fails, the procedure cannot proceed.

Static-Free Weighing and Transfer Protocol

This workflow mitigates the primary risk vector: airborne dust generation via static repulsion.

Step 1: Environmental Preparation & Airflow Validation

  • Action: Activate the fume hood and measure the face velocity at the sash opening using a calibrated anemometer.

  • Causality: High airflow creates turbulent vortices that aerosolize the powder, while low airflow fails to contain it.

  • Validation: The system is validated only when the anemometer reads a stable face velocity between 0.4 and 0.6 m/s.

Step 2: Static Neutralization

  • Action: Use an anti-static zero-stat gun to discharge static electricity from the weighing paper/boat and the grounded metal spatula.

  • Causality: Neutralizing the surface charge prevents the highly polar halogenated powder from repelling itself and aerosolizing upon opening the container.

  • Validation: The system is validated if the powder remains clumped and does not "jump" or cling to the spatula upon initial contact.

Step 3: Primary Transfer & Secondary Containment

  • Action: Transfer the required mass keeping the vertical distance under 5 cm. Immediately transfer the weighed material into a sealable secondary container before removing it from the hood.

  • Causality: Secondary containment prevents cross-drafts in the laboratory from dispersing the powder during transit to the reaction station.

Step 4: Wet Decontamination

  • Action: Wipe down the spatula, balance, and hood surface with a lint-free cloth dampened with a water/isopropanol mixture.

  • Causality: Dry sweeping resuspends fine particulates; wet wiping binds the dust and safely removes residual contamination.

HandlingWorkflow Step1 1. Validate Fume Hood (Velocity: 0.4-0.6 m/s) Step2 2. Static Neutralization (Anti-static gun on tools) Step1->Step2 Step3 3. Material Transfer (Use grounded spatulas) Step2->Step3 Step4 4. Seal & Transport (Secondary containment) Step3->Step4 Step5 5. Wet Decontamination (Isopropanol/Water wipe) Step4->Step5

Standard operating procedure for static-free weighing and transfer.

Storage and Incompatibility Management

Halogenated hydroxypyridines are strictly incompatible with strong oxidizing agents and strong bases 3.

  • Action: Store in tightly sealed, light-resistant containers within a desiccator.

  • Causality: Mixing with strong bases leads to rapid deprotonation and exothermic salt formation. Exposure to ambient moisture causes hygroscopic clumping, which later requires dangerous mechanical breaking that generates massive dust clouds.

  • Validation: The storage system is validated if the internal humidity monitor reads <20% RH and the container yields free-flowing powder upon gentle inversion.

Emergency Response Logic

In the event of accidental exposure, immediate action is required to mitigate the chemical burn potential of the acidic phenolic group. The logic below dictates the response pathways based on the 4.

  • Ocular Contact (H319): Rapid dilution is critical. The acidic proton will cause immediate corneal damage. Flush with water for a minimum of 15 minutes.

  • Dermal Contact (H315): The halogenated nature allows for rapid dermal irritation. Immediate removal of contaminated PPE and washing with soap (to neutralize and bind the organic compound) is required.

  • Inhalation (H335): Airborne dust will react with the moisture in the respiratory tract, causing localized acidic burns. Immediate relocation to fresh air is mandatory.

ExposureLogic Hazard Particulate Exposure Ocular Ocular (H319) Corrosive to mucosa Hazard->Ocular Dermal Dermal (H315) Irritation Hazard->Dermal Inhal Inhalation (H335) Respiratory distress Hazard->Inhal EyeWash Eye Wash (15 min) Ocular->EyeWash Shower Safety Shower Dermal->Shower FreshAir Fresh Air & Rest Inhal->FreshAir Medical Medical Evaluation EyeWash->Medical Shower->Medical FreshAir->Medical

Emergency response logic for accidental exposure to particulates.

References

  • Fisher Scientific.
  • TCI Chemicals.
  • Jubilant Ingrevia Limited.
  • Benchchem. "3-Bromo-5-methylpyridin-4-ol Safety & Handling."
  • Sigma-Aldrich.

Sources

Foundational

PPE requirements for 3-Chloro-2-ethoxypyridin-4-ol synthesis

An In-Depth Technical Guide to Personal Protective Equipment (PPE) for the Synthesis of 3-Chloro-2-ethoxypyridin-4-ol This guide provides a comprehensive overview of the personal protective equipment (PPE) requirements a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment (PPE) for the Synthesis of 3-Chloro-2-ethoxypyridin-4-ol

This guide provides a comprehensive overview of the personal protective equipment (PPE) requirements and associated safety protocols for the laboratory-scale synthesis of 3-Chloro-2-ethoxypyridin-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to provide a framework for risk assessment and procedural safety. The causality behind each recommendation is explained to foster a deep understanding of the chemical and process-based hazards involved.

Chapter 1: Hazard Analysis of the Synthetic Pathway

A robust PPE strategy begins with a thorough understanding of the chemical transformations and the intrinsic hazards of every substance used. The synthesis of 3-Chloro-2-ethoxypyridin-4-ol, a substituted pyridine derivative common in medicinal chemistry, involves handling hazardous materials in a multi-step process. A plausible and illustrative synthetic route is outlined below.

The Overall Synthetic Scheme

The synthesis can be conceptually broken down into two primary stages: nucleophilic aromatic substitution to introduce the ethoxy group, followed by a hydrolysis reaction to install the hydroxyl group. This guide will assume a common starting material, a polychlorinated pyridine, for this pathway.

Synthetic_Pathway cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Hydrolysis Start 2,3,4-Trichloropyridine (Starting Material) Intermediate 3,4-Dichloro-2-ethoxypyridine (Intermediate) Start->Intermediate  Sodium Ethoxide (NaOEt)  Ethanol (EtOH), Heat   Product 3-Chloro-2-ethoxypyridin-4-ol (Final Product) Intermediate->Product  Sodium Hydroxide (NaOH)  H2O/Solvent, Heat  

Caption: Conceptual workflow for the synthesis of 3-Chloro-2-ethoxypyridin-4-ol.

1.2: Reactant & Reagent Hazard Assessment

The primary hazards in this synthesis stem from the corrosive nature of the reagents and the toxicity profile of the chlorinated pyridine scaffolds. All operations must be conducted within a certified chemical fume hood.[1]

SubstanceCAS NumberKey Hazards
2,3,4-Trichloropyridine 13331-52-3Harmful if swallowed or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[2][3][4]
Sodium Ethoxide (Solid) 141-52-6Self-heating; may catch fire. Reacts violently with water. Causes severe skin burns and eye damage.[5] Highly corrosive and moisture-sensitive.[6][7]
Sodium Ethoxide (21% in Ethanol) 141-52-6 / 64-17-5Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[8][9] Corrosive.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage. Corrosive to metals.
Ethanol 64-17-5Highly flammable liquid and vapor.
Hydrochloric Acid (for workup) 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.
1.3: Intermediate & Product Hazard Assessment

While specific toxicological data for the intermediate and final product may be limited, their hazards must be inferred from their chemical structures.

  • 3,4-Dichloro-2-ethoxypyridine (Intermediate): As a dichloropyridine derivative, it should be handled as a substance that is harmful, causes skin and eye irritation, and may cause respiratory irritation.[10][11][12]

  • 3-Chloro-2-ethoxypyridin-4-ol (Product): The final product is still a chlorinated pyridine and should be treated with caution. It is prudent to assume it is, at a minimum, a skin and eye irritant. All newly synthesized compounds should be handled with care as their toxicological properties are not fully investigated.[13]

Chapter 2: The Hierarchy of Controls

Effective safety management prioritizes engineering and administrative controls to minimize hazards before relying on PPE. PPE is the final barrier between the researcher and a potential hazard.[14]

Hierarchy_of_Controls cluster_c The Hierarchy of Controls for Chemical Synthesis Elimination Elimination (e.g., Use a safer synthetic route) Substitution Substitution (e.g., Use a less hazardous solvent) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., Standard Operating Procedures) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) label_least Least Effective label_most Most Effective

Caption: The hierarchy of controls, prioritizing systemic safety over personal protection.

For this synthesis, the primary engineering control is the mandatory use of a chemical fume hood for all manipulations.[1] Administrative controls include thorough training, adherence to Standard Operating Procedures (SOPs), and never working alone in the laboratory.[15]

Chapter 3: Core PPE Requirements for the Synthesis

The following details the specific PPE required for the various stages of the 3-Chloro-2-ethoxypyridin-4-ol synthesis.

3.1: Baseline PPE for All Operations

This equipment is mandatory upon entering the laboratory where chemicals are handled and provides the foundation for safety.[14][16]

  • Eye Protection: ANSI Z87.1-compliant, splash-proof chemical safety goggles are required at all times.[16] A face shield should be worn over the goggles when handling larger quantities (>50g) of highly corrosive materials like solid sodium ethoxide or concentrated acids.[17][18]

  • Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned.[14] Clothing that covers the legs and closed-toe shoes are mandatory.[15]

3.2: Step-by-Step PPE Protocol

This section outlines the specific additional PPE required for each phase of the synthesis.

Phase of SynthesisKey HazardsRequired PPE (in addition to baseline)
Reagent Weighing & Transfer Sodium Ethoxide (Solid): Corrosive, pyrophoric, water-reactive.[5] Trichloropyridine: Toxic, irritant.[3]Gloves: Heavy-duty nitrile or neoprene gloves.[8][19] Respiratory: Not typically required if handled carefully in a fume hood. For large, dusty transfers, a respirator may be warranted based on risk assessment.[7]
Reaction Setup & Execution Sodium Ethoxide (in EtOH): Flammable, corrosive.[8] Heating: Risk of splashes and thermal hazards.Gloves: Nitrile or neoprene gloves.[8][19] Ensure proper grounding of equipment to prevent static discharge.[8][18]
Aqueous Workup & Extraction Acid/Base Quenching: Highly exothermic, splash risk. Solvent Extraction: Exposure to chlorinated solvents and aqueous corrosives.Gloves: Nitrile gloves. Change immediately if contact with chlorinated solvents occurs. Apron: A chemical-resistant apron is recommended over the lab coat.[7]
Purification & Isolation Solvent Handling: Exposure during chromatography or recrystallization. Dry Product: Inhalation risk of fine, crystalline powder.Gloves: Nitrile gloves. Respiratory: A dust mask or respirator should be considered when handling the final, dry, powdered product outside of a contained system.[7]
3.3: PPE Selection Rationale

The choice of PPE is not arbitrary; it is dictated by the specific chemical and physical hazards present.

PPE ItemSpecificationRationale
Gloves Nitrile Rubber: Good for incidental contact with a wide range of chemicals, including bases, acids, and many organic solvents.[19] Must be changed immediately upon contamination.[20]
Neoprene/Butyl Rubber: Offer extended protection against a broader range of chemicals and are recommended for handling highly corrosive materials or during procedures with a high risk of prolonged contact.[19]
Eye Protection Chemical Splash Goggles: Provide a seal around the eyes to protect from splashes from any direction. Standard safety glasses are insufficient.[21]
Face Shield: Protects the entire face from splashes of corrosive materials during bulk transfers or quenching procedures.[17]
Protective Clothing Flame-Resistant (FR) Lab Coat: Essential due to the use of highly flammable solvents (Ethanol) and a pyrophoric solid (Sodium Ethoxide).

Chapter 4: Emergency Procedures & Decontamination

Preparedness is a critical component of laboratory safety.[14]

4.1: Spill Management
  • Small Spills (<100 mL) inside a Fume Hood:

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[9]

    • For sodium ethoxide, do NOT use water.[7][18] Use dry sand and quench cautiously later.

    • Collect the absorbed material in a sealed container for hazardous waste disposal.[9]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry to the area.

4.2: Personal Decontamination
  • Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes at a safety shower. Seek immediate medical attention.[18]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[18]

4.3: Waste Disposal

All chemical waste, including used solvents, reaction residues, and contaminated materials (gloves, paper towels), must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Conclusion

The synthesis of 3-Chloro-2-ethoxypyridin-4-ol involves significant hazards that require a diligent and well-informed approach to personal protection. By understanding the specific risks posed by each chemical and procedural step, researchers can effectively implement a multi-layered safety strategy. This guide emphasizes that PPE is the crucial final element in a comprehensive safety system that begins with robust engineering controls and strict adherence to established protocols. A culture of safety, grounded in a thorough understanding of the "why" behind each precaution, is paramount to ensuring the well-being of all laboratory personnel.

References

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% Safety Data Sheet. [Link]

  • Gelest, Inc. (2015, February 11). SODIUM ETHOXIDE, 21% in ethanol Safety Data Sheet. [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - Sodium ethoxide, 21% in ethanol. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Diethyl malonate,2390E-2,2025/06/13 - Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. [Link]

  • ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Chloropyridine, 99%. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - 2-CHLOROPYRIDINE. [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - 2,6-Dichloro-4-methylnicotinonitrile. [Link]

  • National Institutes of Health (NIH). (n.d.). Safe Laboratory Practices & Procedures. [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. [Link]

  • National Institutes of Health (NIH). (n.d.). 2,3,6-Trichloropyridine. PubChem Compound Summary for CID 23016. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Thermo Fisher Scientific. (2015, March 9). SAFETY DATA SHEET - 3,4,5-Trichloropyridine. [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... [Link]

  • Reddit. (2024, March 30). Organic synthesis lab safety. [Link]

  • ResearchGate. (n.d.). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1).... [Link]

Sources

Exploratory

An In-depth Technical Guide to the GHS Hazard Classification of 3-chloro-2-ethoxy-4-pyridone

Introduction: The Imperative for Hazard Classification in Novel Compound Development In the landscape of drug discovery and chemical research, the synthesis of novel molecular entities like 3-chloro-2-ethoxy-4-pyridone r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Hazard Classification in Novel Compound Development

In the landscape of drug discovery and chemical research, the synthesis of novel molecular entities like 3-chloro-2-ethoxy-4-pyridone represents the frontier of innovation. However, with novelty comes the responsibility of ensuring safety for researchers, handlers, and the environment. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal framework for defining and communicating these intrinsic hazards.[1][2][3] For a compound with limited publicly available toxicological data, a presumptive GHS classification is not merely a regulatory formality; it is a critical component of the research and development process, guiding safe handling protocols, risk assessment, and the design of future toxicological studies.

This guide provides a comprehensive, in-depth analysis of the likely GHS hazard classification for 3-chloro-2-ethoxy-4-pyridone. In the absence of direct experimental data for this specific molecule, we will employ a scientifically rigorous approach based on structural analogue analysis, read-across principles, and established toxicological precedents for its constituent chemical moieties: the chloropyridine ring, the pyridone core, and the ethoxy group. This methodology mirrors the initial hazard assessment process undertaken by toxicologists and regulatory affairs professionals when confronted with a new chemical substance.

Methodology: A Framework for Predictive Hazard Assessment

The classification of a novel substance requires a logical, evidence-based workflow. When direct empirical data is unavailable, a weight-of-evidence approach is constructed from several pillars of toxicological science.

  • Structural Analogue & Read-Across Analysis: This cornerstone of predictive toxicology involves identifying and evaluating data for structurally related chemicals.[4] The toxicity of a target chemical can be inferred from one or more "analogue" chemicals that share key structural features and are therefore expected to have similar physicochemical properties and toxicological profiles. For 3-chloro-2-ethoxy-4-pyridone, we will analyze data from chloropyridines, various pyridone derivatives, and simple ethoxylated compounds.

  • In Silico (Computational) Toxicology: Modern toxicology leverages computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the toxicity of chemicals based on their molecular structure.[5][6][7][8] These models are built from large datasets of experimentally tested chemicals and can provide rapid initial assessments of potential hazards like acute toxicity, mutagenicity, and skin sensitization. While a full in silico analysis is beyond the scope of this guide, the principles of using structural information to predict toxicity underpin our analogue-based approach.

The following diagram illustrates the logical workflow for assigning a provisional GHS classification to a new chemical entity.

GHS_Classification_Workflow cluster_0 Phase 1: Data Gathering & Analysis cluster_1 Phase 2: Hazard Evaluation (Weight of Evidence) cluster_2 Phase 3: GHS Classification & Communication A Identify Chemical Structure (3-chloro-2-ethoxy-4-pyridone) B Deconstruct into Key Moieties - Chloropyridine - Pyridone - Ethoxy Group A->B C Literature & Database Search (Find data on structural analogues) B->C D In Silico / QSAR Analysis (Predict toxicity endpoints) B->D E Evaluate Physical Hazards (Explosivity, Flammability, etc.) C->E F Evaluate Health Hazards (Toxicity, Irritation, Carcinogenicity, etc.) C->F G Evaluate Environmental Hazards (Aquatic Toxicity) C->G D->E D->F D->G H Assign GHS Hazard Class & Category (e.g., Acute Toxicity, Oral, Cat. 4) E->H F->H G->H I Determine Label Elements - Pictograms - Signal Word - Hazard (H) Statements - Precautionary (P) Statements H->I J Author Safety Data Sheet (SDS) I->J

Caption: Workflow for Predictive GHS Classification of a Novel Chemical.

Predicted GHS Hazard Classification for 3-chloro-2-ethoxy-4-pyridone

Based on an analysis of its structural components, the following GHS classifications are predicted. Each section details the rationale, supporting data from analogues, and a standard protocol for definitive experimental verification.

Acute Toxicity

The acute toxicity assessment considers the potential for harm from a single, short-term exposure via oral, dermal, or inhalation routes.

Rationale for Classification: Chlorinated pyridines frequently exhibit moderate to high acute toxicity. For instance, 2-chloropyridine is classified as toxic if swallowed and fatal in contact with skin.[9][10] 3-chloropyridine is classified as harmful if swallowed and fatal in contact with skin or if inhaled.[11] An SDS for 4-Chloropyridine-2,6-dicarboxylic acid also indicates it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[12] While the pyridone structure can modulate toxicity, and some derivatives show low toxicity, the presence of the chloropyridine moiety is a strong driver for concern.[13] Therefore, a conservative, protective classification is warranted pending experimental data.

Predicted Classification:

Hazard ClassRouteCategorySignal WordHazard Statement
Acute Toxicity OralCategory 4Warning H302: Harmful if swallowed
Acute Toxicity DermalCategory 3Danger H311: Toxic in contact with skin
Acute Toxicity InhalationCategory 4Warning H332: Harmful if inhaled

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423)

This protocol outlines the standard method for determining acute oral toxicity.

  • Objective: To determine the oral dose of the substance that causes mortality in 50% of a test animal population (LD50) to assign the correct GHS category.

  • Methodology (Acute Toxic Class Method):

    • Test System: Typically, female rats are used. A group of 3 animals is used for each step.

    • Dosing: The test substance is administered by gavage at a starting dose (e.g., 300 mg/kg body weight).

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system activity), and body weight changes for at least 14 days.

    • Stepwise Procedure:

      • If mortality occurs at the starting dose, the test is repeated at a lower dose.

      • If no mortality occurs, the test is repeated at a higher dose.

    • Endpoint: The LD50 value is estimated based on the dose levels at which mortality is and is not observed, which then directly corresponds to a GHS category.

Skin Corrosion / Irritation

This class addresses the potential for the substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Rationale for Classification: Many chlorinated aromatic compounds and pyridine derivatives are known skin irritants. For example, 4-Chloropyridine-2,6-dicarboxylic acid is classified as causing skin irritation (Category 2).[12] An SDS for 6-Ethoxy-7H-purine, which contains an ethoxy group on a heterocyclic system, also lists Skin Irritation Category 2.[14] Given these precedents, it is prudent to assume that 3-chloro-2-ethoxy-4-pyridone is, at a minimum, a skin irritant.

Predicted Classification:

Hazard ClassCategorySignal WordHazard Statement
Skin Irritation Category 2Warning H315: Causes skin irritation

Experimental Protocol: In Vitro Skin Irritation (OECD Test Guideline 439)

Modern approaches prioritize non-animal testing for skin irritation.

  • Objective: To assess the potential of the substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

  • Methodology:

    • Test System: A commercially available RhE model, which consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

    • Application: The test substance is applied topically to the surface of the skin tissue model.

    • Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).

    • Viability Assessment: After exposure, the tissue is rinsed and incubated with a viability reagent (e.g., MTT). The amount of formazan dye produced is proportional to the number of viable cells.

    • Endpoint: If the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls, the substance is classified as a skin irritant (Category 2).

Serious Eye Damage / Eye Irritation

This class distinguishes between substances that cause irreversible eye damage (Category 1) and those that cause reversible eye irritation (Category 2).

Rationale for Classification: Chemicals that are skin irritants are very often also eye irritants. The same analogues that point towards a skin irritation classification also indicate a risk of eye irritation. For instance, 4-Chloropyridine-2,6-dicarboxylic acid and 6-Ethoxy-7H-purine are both classified as causing serious eye irritation (Category 2A).[12][14] Therefore, a classification for serious eye irritation is highly probable.

Predicted Classification:

Hazard ClassCategorySignal WordHazard Statement
Serious Eye Irritation Category 2Warning H319: Causes serious eye irritation
Other Health Hazards (Carcinogenicity, Mutagenicity, Reproductive Toxicity)

Rationale for Classification: There is currently insufficient information from close structural analogues to make a credible prediction for long-term or specific target organ toxicity, including carcinogenicity, germ cell mutagenicity, or reproductive toxicity. While some pyridone derivatives have been studied for photogenotoxicity, this is a specific endpoint that does not automatically translate to general mutagenicity.[15] In the absence of specific structural alerts for these endpoints, no classification is proposed, but this represents a critical data gap.

Predicted Classification:

Hazard ClassCategorySignal WordHazard Statement
All Other Health Hazards Data DeficientNoneNone
Environmental Hazards

Rationale for Classification: Chlorinated aromatic compounds can be persistent and toxic to aquatic life. For example, 2-chloropyridine is classified as very toxic to aquatic life with long-lasting effects.[9] 3-chloropyridine is also classified as very toxic to aquatic life with long-lasting effects.[11] This strong trend among chlorinated pyridines suggests a high potential for aquatic toxicity.

Predicted Classification:

Hazard ClassCategorySignal WordHazard Statement
Hazardous to the Aquatic Environment, Acute Category 1Warning H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Category 1Warning H410: Very toxic to aquatic life with long lasting effects

Summary of Predicted GHS Classification and Label Elements

This section consolidates the predicted classifications into a final set of GHS label elements that would be used for hazard communication on containers and in Safety Data Sheets (SDS).

GHS Pictograms:

  • Skull and Crossbones (GHS06): For Acute Dermal Toxicity (Category 3)

  • Exclamation Mark (GHS07): For Acute Oral/Inhalation Toxicity (Category 4), Skin Irritation (Category 2), and Eye Irritation (Category 2)

  • Environment (GHS09): For Acute and Chronic Aquatic Toxicity

Signal Word: Danger

(Note: When "Danger" is the signal word for one hazard class, "Warning" is not used for others.)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (Selected Examples):

  • P264: Wash hands and exposed skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

The following diagram illustrates the decision logic for assigning the final label elements based on the predicted hazards.

GHS_Label_Decision cluster_0 Predicted Hazards cluster_1 Resulting GHS Elements cluster_2 Final Consolidated Label A Acute Oral Tox. 4 (H302) Acute Inhal. Tox. 4 (H332) Skin Irrit. 2 (H315) Eye Irrit. 2 (H319) D Pictogram: Exclamation Mark (GHS07) Signal Word: Warning A->D I Hazard Statements: H302, H311, H332, H315, H319, H410 A->I B Acute Dermal Tox. 3 (H311) E Pictogram: Skull & Crossbones (GHS06) Signal Word: Danger B->E B->I C Aquatic Acute 1 (H400) Aquatic Chronic 1 (H410) F Pictogram: Environment (GHS09) Signal Word: Warning C->F C->I G Signal Word: Danger (Highest severity takes precedence) D->G H Pictograms: - Skull & Crossbones - Exclamation Mark - Environment D->H E->G E->H F->G F->H J Precautionary Statements: P264, P273, P280, P301+P312, etc. I->J

Caption: Decision Logic for Consolidating GHS Label Elements.

Conclusion

This guide establishes a robust, scientifically-defensible, and precautionary GHS hazard classification for 3-chloro-2-ethoxy-4-pyridone based on the principle of structural analogue analysis. The predicted classifications—Acute Toxicity (Oral Cat. 4, Dermal Cat. 3, Inhalation Cat. 4), Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2), and Aquatic Hazard (Acute & Chronic Cat. 1) —provide a critical foundation for ensuring safe handling and use in a research and development setting. It must be emphasized that this classification is predictive. Definitive classification will require empirical data from the standardized experimental protocols outlined herein. This proactive approach to hazard assessment and communication is fundamental to the principles of responsible science and chemical stewardship.

References

  • Gocke, E., et al. (2003). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 535(1), 47-59. Available at: [Link]

  • S D FINE-CHEM LIMITED. (n.d.). Safety Data Sheet: 3-CHLOROPYRIDINE. Chemwatch. Available at: [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3-Ethoxy-1,2-propanediol. Available at: [Link]

  • Ahmad, I., et al. (2019). Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. BioMed Research International. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Sears, J. M., et al. (2021). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Journal of Chemical Information and Modeling, 61(6), 2655–2673. Available at: [Link]

  • Kwiecień, H., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5659. Available at: [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Available at: [Link]

  • RegASK. (2024). GHS Standards: Chemical Classification and Safety Requirements Guide. Available at: [Link]

  • PETA Science Consortium International e.V. (n.d.). In Silico Tools in Toxicology. Available at: [Link]

  • Kim, K. T. (2020). In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work, 11(4), 399–408. Available at: [Link]

  • ERA Environmental Management Solutions. (2014). GHS Hazard Classification: Everything You Need to Know. Available at: [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available at: [Link]

  • Pathan, M. A., et al. (2023). Pyridones in drug discovery: Recent advances. Results in Chemistry, 5, 100833. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93269, Ethoxypropanol. Available at: [Link]

  • Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Available at: [Link]

  • S D FINE-CHEM LIMITED. (n.d.). Safety Data Sheet: 2-ETHOXYETHANOL. Chemwatch. Available at: [Link]

  • European Commission. (n.d.). Classification and labelling (CLP/GHS). Internal Market, Industry, Entrepreneurship and SMEs. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Management and Disposal of Pyridine-Based Chemical Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of Pyridine in Drug Development Pyridine and its derivatives are foundational scaffolds in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Pyridine in Drug Development

Pyridine and its derivatives are foundational scaffolds in modern medicinal chemistry. Their unique electronic properties and ability to participate in hydrogen bonding make them indispensable intermediates in the synthesis of a vast array of pharmaceuticals, from antihistamines to antiviral agents.[1] However, the very reactivity and bioavailability that make them useful also render them hazardous. Pyridine is a flammable, toxic liquid with a characteristic unpleasant odor.[2] Improper handling and disposal of pyridine-based waste streams pose significant risks to human health and the environment, including potential liver and kidney damage from prolonged exposure.[3][4]

This guide provides a comprehensive framework for the safe and compliant management of pyridine-based chemical waste. It moves beyond mere procedural steps to explain the underlying scientific principles, ensuring that researchers can make informed, safe, and environmentally responsible decisions in the laboratory.

Part 1: Hazard Profile and Regulatory Landscape

A thorough understanding of the hazards associated with pyridine is the first step toward safe management. Pyridine is classified as a hazardous substance due to its flammability and toxicity upon inhalation, ingestion, or skin contact.[5][6]

Table 1: Hazard Profile of Pyridine

Hazard Classification Description Supporting Sources
GHS Pictograms Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Serious Eye Irritation, Skin Irritation, Specific Target Organ Toxicity [6]
NFPA 704 Diamond Health: 3, Flammability: 3, Instability: 0 [7]
OSHA PEL 5 ppm (parts per million) over an 8-hour time-weighted average [7][8][9][10]
NIOSH REL 5 ppm over a 10-hour time-weighted average [9][11]
ACGIH TLV 1 ppm over an 8-hour time-weighted average [9]

| NIOSH IDLH | 1,000 ppm (Immediately Dangerous to Life or Health) |[10] |

Regulatory Imperatives

The disposal of pyridine-containing waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) classifies pyridine as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][12][13] This designation mandates a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal. Researchers must adhere to all local, state, and federal regulations.[14][15]

Part 2: At-the-Source Waste Management: Segregation and Characterization

Effective waste management begins at the point of generation. Cross-contamination of waste streams can inhibit recycling opportunities and create dangerous chemical incompatibilities.

Core Principles of Segregation:
  • Dedicated Waste Containers : All pyridine waste, whether pure, in solution, or as contaminated lab materials (e.g., gloves, absorbent pads), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[15][16][17]

  • Chemical Compatibility : Pyridine waste must be stored separately from incompatible materials, especially strong oxidizing agents and acids, with which it can react violently.[3][16]

  • Labeling : Containers must be sealed, airtight, and labeled with "Hazardous Waste," the full chemical name ("Pyridine"), and a clear description of the contents (e.g., "Pyridine/Methanol Mixture," "Pyridine-contaminated silica gel").[15][16]

Waste_Segregation_Workflow Pyridine Waste Segregation Workflow A Waste Generation (e.g., end of reaction, contaminated materials) B Characterize Waste (Pure Pyridine, Aqueous Solution, Organic Solvent, Solid) A->B C Select Appropriate Waste Container (Chemically compatible, sealable) B->C D Label Container 'Hazardous Waste' + Chemical Name + Composition C->D E Store in Designated Satellite Accumulation Area (Away from incompatibles) D->E F Arrange for Pickup by EHS or Licensed Disposal Service E->F

Caption: Workflow for proper at-source segregation of pyridine waste.

Part 3: Core Disposal Methodologies

The appropriate disposal method for pyridine-based intermediates depends on the concentration, solvent matrix, and regulatory requirements.

High-Temperature Incineration

This is the most common and recommended disposal method for concentrated organic waste streams containing pyridine.[10][13][18]

  • Mechanism : Controlled incineration at high temperatures (typically 820°C to 1,600°C) breaks pyridine down into carbon dioxide, water, and nitrogen oxides (NOx).[10][13][18] Modern incineration facilities are equipped with scrubbers and catalytic converters to remove NOx and other pollutants from the flue gas, preventing their release into the atmosphere.[18]

  • Suitability : Best for pure pyridine, concentrated solutions, and non-halogenated organic solvent mixtures containing pyridine.

  • Why it Works : The high thermal energy overcomes the activation energy required to break the stable aromatic ring of pyridine, ensuring complete destruction.

Chemical Treatment and Neutralization (for Dilute Aqueous Streams)

While bulk pyridine waste should never be neutralized and poured down the drain, specific laboratory procedures can be used to treat dilute aqueous solutions from workups, converting volatile pyridine into a non-volatile salt. This treated aqueous layer can then be collected as hazardous aqueous waste.

  • Mechanism : Pyridine is a weak base. Treatment with a dilute acid (e.g., 5-10% hydrochloric acid) results in an acid-base neutralization reaction, forming a water-soluble, non-volatile pyridinium salt.[19][20]

  • Suitability : For treating dilute aqueous layers from reaction workups to remove residual pyridine before the organic layer is further processed. The resulting aqueous waste, now containing pyridinium salt, must still be collected as hazardous waste.

  • Trustworthiness Check : The efficacy of the neutralization can be confirmed by checking the pH of the aqueous layer to ensure it is acidic.

Neutralization_Reaction cluster_0 Chemical Treatment of Dilute Pyridine Pyridine Pyridine (C₅H₅N) (Volatile Base) HCl + HCl (aq) (Dilute Hydrochloric Acid) Arrow -> Salt Pyridinium Chloride (C₅H₅NH⁺Cl⁻) (Non-Volatile Salt in Aqueous Waste)

Caption: Acid-base neutralization of pyridine into a non-volatile salt.

Experimental Protocol: Acid Wash for Pyridine Removal from an Organic Solution

  • Preparation : Ensure the desired compound in your organic solvent (e.g., ethyl acetate, dichloromethane) is stable to dilute acid.[19] Perform the entire procedure in a certified chemical fume hood.[14]

  • Extraction : Transfer the organic solution containing residual pyridine to a separatory funnel.

  • Acid Wash : Add an equal volume of 5% aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation : Allow the layers to separate. The pyridinium hydrochloride salt will be in the lower aqueous layer. Drain the aqueous layer into a designated hazardous aqueous waste container.[19]

  • Repeat : Repeat the acid wash (steps 3-4) one or two more times to ensure complete removal of pyridine.[19]

  • Neutralization & Drying : Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate.[19]

  • Waste Disposal : The combined aqueous washes containing pyridinium chloride must be collected and disposed of as hazardous waste.[14] Do not pour this waste down the drain.[2]

Solvent Recycling and Recovery

For larger-scale operations, recovering and reusing pyridine can be an environmentally and economically sound practice. Distillation is the primary method for this.

  • Mechanism : Leveraging the difference in boiling points, distillation can separate pyridine from less volatile reaction products or impurities.

  • Suitability : For relatively simple waste streams where pyridine is the primary component and is mixed with non-volatile solutes.

  • Considerations : Requires specialized equipment and a thorough analysis of the waste stream to ensure no reactive or azeotrope-forming components are present.

Part 4: Spill Management and Emergency Procedures

Accidents happen, and preparedness is key. A spill of pyridine requires immediate and correct action.[14]

Table 2: Pyridine Spill Response Protocol

Spill Size Action
Small Spill (<100 mL, can be cleaned up in <15 min) 1. Alert personnel in the immediate area. 2. Ensure the fume hood is operational and ventilation is adequate.[2] 3. Wear appropriate PPE: chemical safety goggles, butyl rubber gloves (nitrile is not recommended), and a lab coat.[16] 4. Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[2][12][21] 5. Scoop the absorbed material into a designated hazardous waste container.[12] 6. Decontaminate the spill area with a suitable cleaning agent.

| Large Spill (>100 mL or outside a fume hood) | 1. Immediately evacuate the laboratory and alert others. 2. If safe to do so, close the laboratory door to contain vapors. 3. Call your institution's emergency response team (e.g., EHS) or 911.[16] 4. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. |

Spill_Response_Decision_Tree Pyridine Spill Response Spill Pyridine Spill Occurs Size_Check Is the spill small (<100mL) AND contained in a fume hood? Spill->Size_Check Small_Spill_Actions Trained Personnel Action: 1. Alert others 2. Wear appropriate PPE 3. Absorb with inert material 4. Collect as hazardous waste Size_Check->Small_Spill_Actions Yes Large_Spill_Actions Immediate Action: 1. EVACUATE the area 2. Alert others 3. Close lab door 4. Call EHS / 911 Size_Check->Large_Spill_Actions No

Caption: Decision tree for responding to a pyridine spill.

Conclusion: A Culture of Safety

The responsible management of pyridine-based chemical intermediates is not merely a matter of regulatory compliance; it is a cornerstone of a robust safety culture. By understanding the hazards, respecting the regulatory framework, meticulously segregating waste streams, and selecting the scientifically appropriate disposal method, researchers can mitigate risks effectively. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance, as they are the ultimate authority on waste management protocols at your facility.[15]

References

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • PYRIDINE - EPA OSC Response. U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine - Safety Data Sheet. PENTA s.r.o. [Link]

  • Public Health Statement - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Pyridine - Substance Information. European Chemicals Agency (ECHA). [Link]

  • Pyridine, alkyl derivs. - Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • Pyridine, 4-Nitro, 1-Oxide - Hazard Summary. New Jersey Department of Health. [Link]

  • Pyridine - International Chemical Safety Cards. IPCS. [Link]

  • Pyridine - Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • Pyridine: general information. GOV.UK. [Link]

  • Pyridine - Substance Identity. ECHA CHEM. [Link]

  • Pyridine - Hazard Summary. New Jersey Department of Health. [Link]

  • PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine - IDLH. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]

  • OSHA Method PV2295 for Pyridine. Occupational Safety and Health Administration (OSHA). [Link]

  • 2-pyridone - Substance Information. European Chemicals Agency (ECHA). [Link]

  • Method for removing residual pyridine in waste water.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Standard Operating Procedures Huang Lab. Michigan State University Chemistry. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • [Biodegradation of pyridine under UV irradiation]. PubMed, National Center for Biotechnology Information (NCBI). [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-Chloro-2-ethoxypyridin-4-ol

This guide provides essential safety and logistical information for the handling and disposal of 3-Chloro-2-ethoxypyridin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following proced...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Chloro-2-ethoxypyridin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar chlorinated and ethoxylated pyridine derivatives. A conservative approach is strongly advised, treating the compound with a high degree of caution.

Hazard Identification and Risk Assessment
  • Skin Irritation: Similar compounds are known to cause skin irritation.

  • Serious Eye Irritation: Contact with the eyes may cause serious irritation.

  • Combustibility: The presence of the ethoxy group suggests the compound may be a combustible liquid.

  • Harmful if Swallowed or Inhaled: Pyridine derivatives can be harmful if ingested or inhaled, potentially causing respiratory irritation.[1][2][3]

Anticipated GHS Hazard Classifications (Based on Analogs):

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Combustible LiquidCategory 4
Acute Toxicity, OralCategory 4
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3
Engineering Controls: The First Line of Defense

To minimize exposure, all handling of 3-Chloro-2-ethoxypyridin-4-ol must be conducted within a properly functioning and certified chemical fume hood.[1][4] The fume hood provides critical protection against the inhalation of vapors and aerosols. Ensure that the ventilation system is adequate to maintain airborne levels below any established exposure limits for related compounds. An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling 3-Chloro-2-ethoxypyridin-4-ol. This selection is based on the anticipated hazards and is designed to provide comprehensive protection.

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pyridine and its derivatives.[4] Nitrile gloves may not offer sufficient protection and are not recommended.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][5]

  • Eye and Face Protection: Chemical safety goggles with side shields are required to protect against splashes.[1][5] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat must be worn to prevent skin contact.[1][4] For larger quantities or when there is a significant risk of exposure, consider wearing a chemical-resistant apron or suit.[6]

  • Respiratory Protection: All operations should be performed in a chemical fume hood to avoid the need for respiratory protection.[7] If a situation arises where the ventilation is inadequate or there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge must be used.[7] Note that respirator use requires prior medical clearance and fit-testing.[4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide researchers through the safe handling of 3-Chloro-2-ethoxypyridin-4-ol from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE & Verify Engineering Controls Inspect 2. Inspect Chemical Container Prep->Inspect Ensure safety equipment is ready Weigh 3. Weighing and Dispensing (in Fume Hood) Inspect->Weigh Proceed if container is intact Reaction 4. Performing Reaction Weigh->Reaction Transfer to reaction vessel Workup 5. Quenching and Workup Reaction->Workup After reaction completion Decon 6. Decontaminate Glassware Workup->Decon Post-experiment Waste 7. Segregate and Label Hazardous Waste Decon->Waste Collect rinsate Dispose 8. Final Disposal Waste->Dispose Follow institutional guidelines

Caption: Safe handling workflow for 3-Chloro-2-ethoxypyridin-4-ol.

1. Preparation and Inspection:

  • Verify Engineering Controls: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest safety shower and eyewash station.[4][5]
  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the section above.
  • Inspect the Container: Carefully inspect the container of 3-Chloro-2-ethoxypyridin-4-ol for any signs of damage or leaks.

2. Weighing and Dispensing:

  • All weighing and dispensing activities must be conducted within the chemical fume hood to contain any vapors or dust.[7]
  • Use non-sparking tools to handle the container.[8]
  • Keep the container tightly sealed when not in use.[4][5]

3. In-Process Handling:

  • Maintain a clean and organized workspace within the fume hood.
  • Avoid direct contact with the skin, eyes, and clothing.[5]
  • Do not eat, drink, or smoke in the laboratory area.[5][8]

4. Spill Management:

  • In the event of a small spill inside the fume hood, use an inert absorbent material such as vermiculite or sand to contain it.[1][9]
  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][9]
  • For larger spills, evacuate the area and follow your institution's emergency response procedures.
Storage and Disposal Plan

Storage:

  • Store 3-Chloro-2-ethoxypyridin-4-ol in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • The storage area should be away from heat, sparks, and open flames.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][10]

Disposal:

  • All waste containing 3-Chloro-2-ethoxypyridin-4-ol, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.[4]

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7] Do not dispose of this chemical down the drain or in regular trash.[7]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Washington State University.
  • Jubilant Ingrevia.
  • SBLCore. (2024, November 26).
  • CDMS.net. WARNING.
  • MATERIAL SAFETY D
  • Jubilant Ingrevia.
  • NJ.gov. 2-CHLOROPYRIDINE HAZARD SUMMARY.
  • Fisher Scientific.
  • Greenbook.net.
  • Benchchem. safe handling and storage procedures for 3-Chloro-2-ethylpyridine.
  • Tokyo Chemical Industry Co., Ltd. 3-Chloro-2-ethoxypyridine 177743-06-5.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.